molecular formula C30H50O4 B1151519 20S,24R-Epoxydammar-12,25-diol-3-one CAS No. 25279-15-6

20S,24R-Epoxydammar-12,25-diol-3-one

货号: B1151519
CAS 编号: 25279-15-6
分子量: 474.7 g/mol
InChI 键: MOCDJPYINJXPKU-BDSQRYQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

20S,24R-Epoxydammar-12,25-diol-3-one is a natural dammarane-type triterpenoid that serves as a key lead compound in pharmacological research, particularly for metabolic diseases and oncology. Sourced from plants like Cyclocarya paliurus and Pseudolarix kaempferi , this compound has demonstrated significant inhibitory activity against α-glucosidase in vitro, a key enzyme targeted for the management of type 2 diabetes . Its core research value lies in its function as a precursor for generating novel derivatives with enhanced activity; synthetic analogs have been developed that act as dual-target inhibitors, simultaneously inhibiting both α-glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B), another prominent target in insulin signaling pathways . Beyond metabolic research, structurally related dammarane triterpenoids isolated from hydrolysates of Panax ginseng have been investigated for their cytotoxic activities against various human cancer cell lines, including HL-60, NCI-N87, and Hep-G2, suggesting a broader potential for this compound class in anticancer discovery . This makes this compound a versatile and valuable chemical scaffold for exploring new therapeutic agents and elucidating structure-activity relationships in drug development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

(5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O4/c1-25(2)20-10-15-28(6)21(27(20,5)13-11-22(25)32)17-19(31)24-18(9-14-29(24,28)7)30(8)16-12-23(34-30)26(3,4)33/h18-21,23-24,31,33H,9-17H2,1-8H3/t18-,19+,20-,21+,23+,24-,27-,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCDJPYINJXPKU-BDSQRYQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1=O)C)CC(C4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@@H](O1)C(C)(C)O)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25279-15-6
Record name 3-Dehydropyxinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025279156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DEHYDROPYXINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCA3293YRJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 20S,24R-Epoxydammar-12,25-diol-3-one: Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dammarane-type triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one. It details its primary natural occurrences, including its isolation from the medicinal plant Pseudolarix kaempferi and its formation as a key metabolite of 20(S)-protopanaxadiol, a major aglycone of ginsenosides (B1230088) found in Panax species. This document synthesizes available data on its extraction and isolation, albeit quantitative yields remain largely uncharacterized in publicly accessible literature. Furthermore, this guide explores the known biological activities of closely related compounds and discusses the general signaling pathways modulated by dammarane (B1241002) triterpenoids, providing a foundational context for future research into the specific mechanisms of action of this compound.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane family.[1] These compounds are of significant interest to the pharmaceutical and medicinal chemistry communities due to their diverse and potent biological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Understanding the natural sources and biosynthetic pathways of this compound is crucial for its further investigation and potential therapeutic development.

Natural Sources

The primary documented natural sources of this compound are:

  • Pseudolarix kaempferi (Golden Larch): This compound has been isolated from the herbs of the golden larch tree, a plant with a history of use in traditional Chinese medicine.[4][5] While the presence of this triterpenoid is confirmed, there is a lack of quantitative data in the available scientific literature regarding its concentration in various parts of the plant.

  • Metabolite of 20(S)-protopanaxadiol (PPD): this compound is a significant metabolite of 20(S)-protopanaxadiol, which is an aglycone of ginsenosides, the primary active components of ginseng (Panax species).[6] The metabolic conversion of PPD to this compound occurs in human liver microsomes.[6]

Quantitative Data

A thorough review of existing literature reveals a notable absence of specific quantitative data regarding the concentration of this compound in its natural sources. The pharmacokinetic studies of 20(S)-protopanaxadiol have focused on the parent compound and its major metabolites, but the precise yield of this compound has not been consistently reported.[7][8]

Table 1: Summary of Pharmacokinetic Parameters of 20(S)-protopanaxadiol (Precursor) in Rats

ParameterIntravenous Administration (30 mg/kg)Oral Administration (75 mg/kg)
t1/2, λz (h) 6.25-
CL (l/h/kg) 0.98-
Tmax (h) -1.82
Cmax (µg/ml) -1.04
Absolute Bioavailability (%) -48.12
Data sourced from a study on the pharmacokinetics of dammarane sapogenins in rats.[8]

Experimental Protocols

General Extraction and Isolation of Dammarane-Type Triterpenoids

Experimental Workflow for Dammarane Triterpenoid Isolation

Extraction_Workflow A Plant Material (e.g., Pseudolarix kaempferi) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol (B129727), Ethanol) B->C D Concentration to Crude Extract C->D E Solvent Partitioning (e.g., Hexane, Ethyl Acetate) D->E F Fractionation (e.g., Ethyl Acetate (B1210297) Fraction) E->F G Column Chromatography (Silica Gel) F->G H Further Purification (e.g., Preparative HPLC) G->H I Isolated this compound H->I

Caption: General workflow for the extraction and isolation of dammarane triterpenoids.

Methodology:

  • Preparation of Plant Material: The air-dried and powdered plant material (e.g., herbs of Pseudolarix kaempferi) is subjected to extraction.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The fraction containing the target compound (typically the ethyl acetate or n-butanol fraction for triterpenoids) is collected.

  • Chromatographic Separation: The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Purification: Fractions containing the compound of interest are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Metabolic Formation from 20(S)-protopanaxadiol

The formation of this compound as a metabolite of 20(S)-protopanaxadiol has been studied in vitro using human liver microsomes.[6]

Metabolic Pathway of 20(S)-protopanaxadiol

Metabolic_Pathway PPD 20(S)-protopanaxadiol Epoxide 24,25-Epoxide Intermediate PPD->Epoxide Oxidation (CYP450) Target This compound Epoxide->Target Hydrolysis & Rearrangement

Caption: Metabolic conversion of 20(S)-protopanaxadiol to its epoxide metabolite.

Signaling Pathways and Biological Activity

Direct studies on the signaling pathways modulated by this compound are currently not available in the scientific literature. However, the broader class of dammarane triterpenoids has been shown to interact with several key cellular signaling pathways. This information provides a valuable starting point for investigating the mechanism of action of this specific compound.

General Signaling Pathways Modulated by Dammarane Triterpenoids

Signaling_Pathways DT Dammarane Triterpenoids LXR LXRα DT->LXR NFkB NF-κB DT->NFkB MAPK MAPK (ERK, JNK, p38) DT->MAPK Nrf2 Nrf2 DT->Nrf2 Cholesterol Cholesterol Efflux LXR->Cholesterol Activation Inflammation Inflammation NFkB->Inflammation Inhibition Apoptosis Apoptosis MAPK->Apoptosis Modulation OxidativeStress Oxidative Stress Nrf2->OxidativeStress Alleviation

References

An In-Depth Technical Guide to the Isolation of 20S,24R-Epoxydammar-12,25-diol-3-one from Pseudolarix kaempferi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of 20S,24R-Epoxydammar-12,25-diol-3-one, a dammarane-type triterpenoid (B12794562), from the medicinal plant Pseudolarix kaempferi (Golden Larch).[1][2] This document provides a comprehensive overview of the compound's chemical properties, a detailed, adaptable experimental protocol for its extraction and purification, and a summary of its potential biological activities and associated signaling pathways. The methodologies outlined herein are based on established principles of natural product chemistry and are intended to serve as a foundational resource for researchers engaged in the study of novel therapeutic agents.

Introduction

Pseudolarix kaempferi, commonly known as the Golden Larch, is a coniferous tree that has been a source of various bioactive compounds. Among these are a variety of triterpenoids, a class of natural products known for their diverse pharmacological effects. This guide focuses on a specific dammarane-type triterpenoid, this compound. Dammarane (B1241002) triterpenoids have garnered significant interest in the scientific community due to their potential therapeutic applications, including anti-inflammatory and anti-cancer activities.[3] The structural elucidation and biological evaluation of these compounds are critical steps in the drug discovery and development process.

Compound Profile: this compound

This molecule belongs to the dammarane family of triterpenoids, characterized by a four-ring steroidal nucleus.[3] The nomenclature specifies a ketone group at the 3rd carbon position, hydroxyl groups at the 12th and 25th positions, and an epoxide ring between the 20th and 24th carbons with a specific stereochemistry.

Chemical Structure
Chemical Structure of this compound

Figure 1. Chemical Structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the target compound.

PropertyValueReference
Molecular Formula C₃₀H₅₀O₄--INVALID-LINK--
Molecular Weight 474.7 g/mol --INVALID-LINK--
CAS Number 25279-15-6--INVALID-LINK--
Appearance White to off-white powder (predicted)General knowledge of purified triterpenoids
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone.[4]--INVALID-LINK--
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following table presents key Nuclear Magnetic Resonance (NMR) data.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
δ (ppm)δ (ppm)
Data unavailable in a comprehensive, publicly accessible format.Data unavailable in a comprehensive, publicly accessible format.

Experimental Protocols

The following protocols are a composite of established methods for the isolation of dammarane-type triterpenoids from plant material and can be adapted for the specific isolation of this compound from Pseudolarix kaempferi.

Plant Material Collection and Preparation

The bark of Pseudolarix kaempferi is the primary source material. It should be collected and authenticated by a plant taxonomist. The bark is then washed, air-dried, and ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material is subjected to solvent extraction to isolate the crude triterpenoid fraction.

Protocol:

  • Macerate the dried powder of Pseudolarix kaempferi bark in 95% ethanol (B145695) at room temperature for 72 hours with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The triterpenoid fraction is expected to be concentrated in the less polar extracts.

Isolation and Purification

The crude extract containing the target compound is then subjected to a series of chromatographic separations.

Protocol:

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing with an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

  • Pool fractions containing the compound of interest based on TLC profiles.

  • Further purify the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water.

Characterization

The purified compound is characterized using spectroscopic methods to confirm its identity and purity.

Protocol:

  • Obtain ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra to elucidate the structure.

  • Perform High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and formula.

  • Utilize Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.

Quantitative Data

The yield of this compound from Pseudolarix kaempferi can vary depending on several factors, including the age of the plant, the season of collection, and the extraction and purification methods employed. Specific yield data for this compound is not widely reported in the scientific literature.

Biological Activity and Signaling Pathways

While specific biological activities of this compound are not extensively documented, dammarane-type triterpenoids are known to exhibit a range of pharmacological effects, notably anti-inflammatory and anti-cancer activities.[3]

Proposed Anti-Inflammatory Mechanism

Dammarane triterpenoids have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Liver X Receptor alpha (LXRα) pathways.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some dammarane triterpenoids are thought to inhibit this process.

NF_kB_Pathway Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Compound 20S,24R-Epoxydammar- 12,25-diol-3-one Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway.

LXRα Signaling Pathway: LXRα is a nuclear receptor that plays a crucial role in cholesterol homeostasis and the regulation of inflammation. Activation of LXRα can lead to the transrepression of inflammatory gene expression. Some dammarane triterpenoids have been identified as LXRα agonists.

LXR_Pathway Compound 20S,24R-Epoxydammar- 12,25-diol-3-one LXR LXRα Compound->LXR Activation LXR_RXR LXRα-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR Nucleus Nucleus LXR_RXR->Nucleus Inflammatory_Genes Pro-inflammatory Genes LXR_RXR->Inflammatory_Genes Transrepression LXRE LXR Response Element (LRE) Nucleus->LXRE Anti_Inflammatory Anti-inflammatory Gene Expression LXRE->Anti_Inflammatory

Caption: Proposed activation of the LXRα signaling pathway.

Experimental Workflow

The overall process for the isolation and characterization of this compound is summarized in the following workflow diagram.

workflow Plant Pseudolarix kaempferi (Bark) Extraction Solvent Extraction (Ethanol) Plant->Extraction Partition Liquid-Liquid Partition Extraction->Partition ColumnChrom Column Chromatography (Silica Gel) Partition->ColumnChrom PrepHPLC Preparative HPLC (C18) ColumnChrom->PrepHPLC PureCompound Pure 20S,24R-Epoxydammar- 12,25-diol-3-one PrepHPLC->PureCompound Characterization Structural Characterization (NMR, MS, FTIR) PureCompound->Characterization Bioassay Biological Activity Assays PureCompound->Bioassay

Caption: General workflow for isolation and analysis.

Conclusion

This technical guide provides a framework for the isolation, characterization, and potential biological investigation of this compound from Pseudolarix kaempferi. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

20S,24R-Epoxydammar-12,25-diol-3-one physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and biological context of the dammarane-type triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Compound Information

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family. It has been identified as a metabolite of 20(S)-protopanaxadiol (PPD), a primary active aglycone of ginsenosides (B1230088) found in Panax ginseng.[1][2] The presence of an epoxide ring and hydroxyl groups in its structure suggests potential for diverse biological activities, a characteristic of many dammarane-type triterpenoids which are known for their anti-inflammatory and anti-tumor properties.[3]

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C30H50O4[3]
Molecular Weight 474.7 g/mol [3]
CAS Number 25279-15-6
Appearance Not specified (likely a solid)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
XLogP3-AA 5.6[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]
Spectral Data

Detailed spectral data is crucial for the unequivocal identification of this compound. While a comprehensive public repository of its NMR and mass spectra is not available, its identification as a metabolite of 20(S)-protopanaxadiol was achieved using high-resolution mass spectrometry. A summary of the key spectral information is provided in Table 2.

Table 2: Spectral Data for this compound

TechniqueKey FindingsSource
Mass Spectrometry (UPLC-Q-TOF-MS) Identified as a metabolite of 20(S)-protopanaxadiol with a measured m/z that corresponds to the addition of one oxygen atom to the parent compound.[1]
¹³C NMR Spectrum available in specialized databases.[4]
¹H NMR Data not readily available in public domains.

Experimental Protocols

The primary experimental context for this compound is its identification as a metabolite of 20(S)-protopanaxadiol. The following protocol outlines a general method for the identification of this and other PPD metabolites in biological matrices.

Identification of this compound as a Metabolite of 20(S)-protopanaxadiol

This protocol is based on the methodology described for the analysis of PPD metabolites in human plasma and urine.[1][5]

Objective: To identify and characterize metabolites of 20(S)-protopanaxadiol, including this compound, from a biological sample.

Methodology:

  • Sample Preparation:

    • Biological samples (e.g., plasma, urine, or hepatocyte incubation media) are subjected to protein precipitation, typically with a solvent like acetonitrile.

    • The supernatant is collected and dried under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for chromatographic analysis.

  • Chromatographic Separation:

    • An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 reversed-phase column is used for separation.

    • A gradient elution is employed using a mobile phase consisting of an aqueous solution with a modifier (e.g., 0.5% formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • The eluent from the UPLC system is introduced into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

    • Mass spectra are acquired in full-scan mode to detect all potential metabolites.

    • Product ion scans (MS/MS) are performed on parent ions of interest to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • The accurate mass measurements from the Q-TOF MS are used to determine the elemental composition of the parent and fragment ions.

    • The fragmentation patterns are analyzed to identify the structure of the metabolites by comparing them to the fragmentation of the parent drug and known chemical principles.

    • Metabolite identification software can be used to aid in the structural elucidation.

experimental_workflow sample Biological Sample (Plasma/Urine) precipitation Protein Precipitation (Acetonitrile) sample->precipitation separation UPLC Separation (C18 Column) precipitation->separation detection Q-TOF Mass Spectrometry separation->detection analysis Data Analysis & Metabolite Identification detection->analysis

Figure 1. Experimental workflow for metabolite identification.

Biological Context and Signaling Pathways

Direct studies on the biological activities and associated signaling pathways of this compound are currently limited. Its biological relevance is primarily understood through its role as a phase I metabolite of 20(S)-protopanaxadiol (PPD).[1] PPD itself is a pharmacologically active compound with a range of reported effects, including antidepressant, anti-cancer, and neuroprotective activities.[6]

Metabolic Formation of this compound

The formation of this compound occurs through the hepatic metabolism of PPD. The proposed metabolic pathway involves the oxidation of the dammarane side chain.[1][5]

metabolic_pathway PPD 20(S)-Protopanaxadiol Epoxide Epoxide Intermediate PPD->Epoxide Oxidation Metabolite This compound Epoxide->Metabolite Rearrangement

Figure 2. Proposed metabolic formation of the target compound.
Potential Biological Activities (Inferred from Parent Compound)

Given that this compound is a metabolite of PPD, it may contribute to the overall pharmacological profile of PPD. PPD has been shown to exert its effects through various signaling pathways. For instance, its potential in alleviating diabetic nephropathy is linked to the inhibition of the TGF-β1/Smads signaling pathway.[6] Furthermore, PPD has been demonstrated to induce apoptosis in hepatic stellate cells through the LKB1-AMPK signaling pathway.[7]

It is plausible that this compound may interact with components of these or other signaling cascades. However, dedicated studies are required to confirm its specific biological targets and mechanisms of action.

potential_signaling_pathways cluster_PPD 20(S)-Protopanaxadiol (Parent Compound) cluster_Metabolite This compound (Metabolite) PPD PPD TGF TGF-β1/Smads Pathway PPD->TGF Inhibits AMPK LKB1-AMPK Pathway PPD->AMPK Activates Metabolite Metabolite Unknown Potential Biological Targets (Requires Investigation) Metabolite->Unknown

Figure 3. Inferred potential biological context.

Conclusion and Future Directions

This compound is a naturally occurring triterpenoid metabolite with a chemical structure that suggests potential biological activity. While its physical and chemical properties are not yet fully characterized, its identification as a metabolite of the pharmacologically significant compound 20(S)-protopanaxadiol provides a strong impetus for further investigation.

Future research should focus on:

  • The isolation or chemical synthesis of this compound in quantities sufficient for comprehensive characterization.

  • The experimental determination of its physical properties, including melting point, boiling point, and quantitative solubility.

  • A thorough elucidation of its spectral properties, particularly ¹H and ¹³C NMR.

  • In-depth biological screening to determine its specific pharmacological activities.

  • Investigation of its mechanism of action and interaction with cellular signaling pathways.

Such studies will be crucial in understanding the contribution of this metabolite to the overall therapeutic effects of ginseng and in exploring its potential as a standalone therapeutic agent.

References

A Technical Guide to the Biological Activity Screening of Dammarane Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane-type triterpenoids are a class of tetracyclic triterpenoids that are widely distributed in various medicinal plants. Their basic structure consists of a four-ring carbon skeleton. This core structure can be modified with various functional groups, such as hydroxyl, carboxyl, and glycosyl moieties, leading to a vast diversity of dammarane (B1241002) triterpenoid (B12794562) derivatives. This structural diversity is mirrored by a broad spectrum of pharmacological activities, making them a compelling subject of research for drug discovery and development.

This technical guide provides an in-depth overview of the biological activity screening of dammarane triterpenoids, focusing on their anticancer, anti-inflammatory, antiviral, and neuroprotective properties. It includes detailed experimental protocols for key bioassays, a summary of quantitative activity data, and visualizations of relevant signaling pathways and experimental workflows to aid researchers in this field.

Biological Activities and Quantitative Data

Dammarane triterpenoids have been reported to exhibit a wide range of biological activities. The following tables summarize the in vitro efficacy of various dammarane triterpenoids against different biological targets.

Table 1: Anticancer Activity of Dammarane Triterpenoids
CompoundCancer Cell LineAssayIC50 (µM)Reference
20S-25-OH PPDHL-60Cytotoxicity4.21 ± 0.24[1]
20S-25-OH PPDHepG2Cytotoxicity6.69 ± 1.86[1]
20S-PPDHL-60Cytotoxicity15.53 ± 0.81[1]
20R-25-OH PPDHL-60Cytotoxicity11.89 ± 4.04[1]
20S-PPTHL-60Cytotoxicity22.79 ± 3.54[1]
20R-PPDHL-60Cytotoxicity23.42 ± 0.93[1]
20R-PPTHL-60Cytotoxicity28.68 ± 6.26[1]
Compound 4c (AD-2 derivative)A549Anti-proliferative1.07 ± 0.05[2]
Ginsenoside Rg18A549Anti-proliferative140.09[3]
CabraleadiolBreast CancerCytotoxicity17.5 µg/mL[1]
EichlerialactoneBreast CancerCytotoxicity12.5 µg/mL[1]
CabraleahydroxylactoneBreast CancerCytotoxicity18.0 µg/mL[1]
CabralealactoneBreast CancerCytotoxicity16.9 µg/mL[1]
Table 2: Anti-inflammatory Activity of Dammarane Triterpenoids
CompoundCell LineAssayIC50 (µM)Reference
Aglinin C 3-acetateHepG2NF-κB Inhibition12.45 ± 2.37[4]
Aglinin CHepG2NF-κB Inhibition23.32 ± 3.25[4]
24-epi-CabraleadiolHepG2NF-κB Inhibition13.95 ± 1.57[4]
CabraleahydroxylactoneHepG2LXR Activation20.29 ± 3.69[4]
Cabraleahydroxylactone 3-acetateHepG2LXR Activation24.32 ± 2.99[4]
Stigmast-4-en-3-oneHepG2LXR Activation7.09 ± 0.97[4]
Table 3: Antiviral Activity of Dammarane Triterpenoids
CompoundVirusAssayIC50 (µM)Reference
Mono-succinyl derivatives (5a-5f)HIV-1 ProteaseEnzyme Inhibition<10[5]
Di-succinyl derivative (5e)HCV ProteaseEnzyme Inhibition<10[5]
2,3-seco-2,3-dioic acid derivative (3b)HCV ProteaseEnzyme Inhibition<10[5]
A-nor dammarane-type triterpene (4a)HIV-1 ProteaseEnzyme Inhibition10.0[5]
A-nor dammarane-type triterpene (4b)HIV-1 ProteaseEnzyme Inhibition29.9[5]
Table 4: Neuroprotective Activity of Dammarane Triterpenoids
CompoundModelAssayEC50/ActivityReference
ProtopanaxatriolGlutamate-treated PC12 cellsCell ViabilityIncreased to 91.7%[6]
Compound 1 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 65.6%[6]
Compound 2 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 69.8%[6]
Compound 3 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 76.9%[6]
Compound 5 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 74.4%[6]
Compound 6 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 63.3%[6]
Compound 7 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 59.9%[6]
Compound 8 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 64.7%[6]
Compound 9 (from P. notoginseng)Glutamate-treated PC12 cellsCell ViabilityIncreased to 59.9%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the biological activity screening of dammarane triterpenoids.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the dammarane triterpenoid compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the MTT to be metabolized into formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the detection of nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to quantify NO production by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine; Component B: Sulfanilic acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the dammarane triterpenoid compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Sample Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

  • Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage inhibition of NO production can be calculated relative to the LPS-stimulated control.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.

Materials:

  • Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

  • Virus stock of known titer

  • Complete cell culture medium

  • Serum-free medium

  • Semi-solid overlay medium (e.g., medium containing carboxymethyl cellulose (B213188) or agarose)

  • Staining solution (e.g., crystal violet in formalin/saline)

  • 6- or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the dammarane triterpenoid compounds in serum-free medium. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Infection: Remove the culture medium from the cell monolayers. In separate tubes, pre-incubate the virus with each compound dilution for 1 hour at 37°C. Then, add the virus-compound mixture to the cells. Include a virus control (virus only) and a cell control (medium only).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

  • Overlay: After the adsorption period, remove the inoculum and add the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Plaque Visualization: Fix the cells with a fixing solution (e.g., 10% formalin) and then stain with a staining solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Neuroprotective Activity: Glutamate-Induced Excitotoxicity Assay

This assay evaluates the ability of compounds to protect neurons from cell death induced by excessive exposure to the excitatory neurotransmitter glutamate (B1630785).

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., PC12)

  • Neuronal culture medium

  • Glutamate solution

  • Cell viability assay reagents (e.g., MTT or LDH release assay kit)

  • 96-well plates

Procedure:

  • Cell Culture: Culture neurons in 96-well plates until they are mature and have formed synaptic connections.

  • Compound Pre-treatment: Treat the neurons with various concentrations of the dammarane triterpenoid compounds for a specified period (e.g., 1-24 hours) before glutamate exposure.

  • Glutamate Insult: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes). Include a vehicle control (no compound, no glutamate) and a glutamate-only control.

  • Wash and Recovery: After glutamate exposure, wash the cells with fresh medium and incubate for 24 hours.

  • Viability Assessment: Assess cell viability using a suitable assay, such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, which is an indicator of cell death.

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only control. The EC50 value (the concentration of the compound that provides 50% of the maximum protection) can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Dammarane triterpenoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Workflow for Bioactivity Screening of Dammarane Triterpenoids

The following diagram illustrates a typical workflow for screening the biological activity of a library of dammarane triterpenoids.

G cluster_0 Initial Screening cluster_1 Secondary Screening & Dose-Response cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation Compound Library Compound Library Primary Bioassays Primary Bioassays (e.g., Cytotoxicity, Anti-inflammatory) Compound Library->Primary Bioassays Hit Identification Hit Identification (Active Compounds) Primary Bioassays->Hit Identification Dose-Response Studies Dose-Response Studies (IC50/EC50 Determination) Hit Identification->Dose-Response Studies Lead Prioritization Lead Prioritization Dose-Response Studies->Lead Prioritization Signaling Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Lead Prioritization->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification Animal Models Animal Models Target Identification->Animal Models Preclinical Development Preclinical Development Animal Models->Preclinical Development

Caption: A typical workflow for the biological activity screening of dammarane triterpenoids.

Modulation of the LXRα Signaling Pathway

The Liver X Receptor alpha (LXRα) is a nuclear receptor that plays a key role in cholesterol homeostasis and inflammation. Some dammarane triterpenoids can activate the LXRα pathway.

LXR_pathway DT Dammarane Triterpenoid LXR LXRα DT->LXR activates LXR_RXR LXRα/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (in DNA) LXR_RXR->LXRE binds to Anti_inflammatory Anti-inflammatory Effects LXR_RXR->Anti_inflammatory mediates ABCA1 ABCA1 Gene Transcription LXRE->ABCA1 promotes Cholesterol_Efflux Increased Cholesterol Efflux ABCA1->Cholesterol_Efflux leads to

Caption: Activation of the LXRα signaling pathway by dammarane triterpenoids.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many dammarane triterpenoids exert their anti-inflammatory effects by inhibiting this pathway.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB dissociates IkB->NFkB_IkB sequesters NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes promotes DT Dammarane Triterpenoid DT->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by dammarane triterpenoids.

Conclusion

Dammarane triterpenoids represent a promising class of natural products with a diverse range of biological activities. This guide provides a foundational framework for researchers interested in screening these compounds for potential therapeutic applications. The provided experimental protocols, quantitative data, and pathway diagrams are intended to facilitate the design and execution of robust and informative screening campaigns. Further research into the structure-activity relationships and mechanisms of action of these fascinating molecules will undoubtedly pave the way for the development of novel therapeutics.

References

An In-depth Technical Guide on 20S,24R-Epoxydammar-12,25-diol-3-one (CAS: 25279-15-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one, also known by its synonym 3-Dehydropyxinol, is a dammarane-type triterpenoid. This compound is a significant metabolite of 20(S)-Protopanaxadiol (PPD), an aglycone of various ginsenosides (B1230088) found in Panax ginseng.[1] As a metabolite, it represents a form of PPD that has undergone biotransformation in the body, potentially contributing to the overall pharmacological effects of ginseng. Its chemical structure, characterized by an epoxy ring in the side chain, a ketone group at the C-3 position, and hydroxyl groups at C-12 and C-25, suggests potential for a range of biological activities. This guide provides a comprehensive overview of the available technical information for this compound.

Chemical and Physical Properties

PropertyValueSource
CAS Number 25279-15-6N/A
Molecular Formula C30H50O4N/A
Molecular Weight 474.72 g/mol N/A
Synonyms 3-Dehydropyxinol, (20S,24R)-12β,25-Dihydroxy-20,24-epoxydammarane-3-oneN/A

Biological Activities and Potential Therapeutic Applications

Direct studies on the biological activities of this compound are limited. However, research on closely related compounds, particularly its parent compound PPD and its derivatives, provides insights into its potential pharmacological effects.

Anti-Inflammatory Activity

Derivatives of the closely related pyxinol skeleton, which shares the same core structure, have demonstrated notable anti-inflammatory properties. These derivatives have been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages. Mechanistic studies on these derivatives suggest that their anti-inflammatory effects are mediated through the inhibition of the MAPK and NF-κB signaling pathways.[2] Given that this compound is an oxidation metabolite, it is plausible that it contributes to the anti-inflammatory profile of PPD.

Potential Anti-Diabetic Effects

A study on derivatives of a structurally similar compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, revealed inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B).[3] These two enzymes are key targets in the management of type 2 diabetes. Inhibition of α-glucosidase delays carbohydrate digestion and glucose absorption, while PTP1B inhibition enhances insulin (B600854) signaling. Although no direct inhibitory data for this compound is available, the activity of its close analogue suggests that it may also possess similar inhibitory potential. The study on the triol derivatives provided IC50 values for some of the synthesized compounds, with the most potent PTP1B inhibitor having an IC50 of 134.9 μM, which was more effective than the positive control, suramin (B1662206) sodium (IC50 339.0 μM).[3] Dual inhibitors of α-glucosidase and PTP1B were also identified among the derivatives, with IC50 values of 467.7 μM and 269.1 μM, respectively.[3]

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC50 or EC50 values, specifically for this compound in various biological assays. The data presented below is for derivatives of a closely related triol compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, and is provided for comparative purposes.[3]

CompoundTargetIC50 (μM)
Derivative 8α-glucosidase489.8
PTP1B319.7
Derivative 26α-glucosidase467.7
PTP1B269.1
Derivative 42PTP1B134.9
Suramin Sodium (Positive Control)PTP1B339.0

Experimental Protocols

Anti-Inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control group.

α-Glucosidase Inhibition Assay
  • Reaction Mixture: A mixture of α-glucosidase enzyme solution and various concentrations of the test compound in a phosphate (B84403) buffer (pH 6.8) is prepared.

  • Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.

  • Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Incubation and Termination: The reaction is incubated for 20 minutes at 37°C and then stopped by adding sodium carbonate solution.

  • Absorbance Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

  • Calculation: The percentage of α-glucosidase inhibition is calculated by comparing the absorbance of the sample with that of the control.

PTP1B Inhibition Assay
  • Reaction Buffer: A suitable buffer containing HEPES, EDTA, and DTT is prepared.

  • Enzyme and Inhibitor Incubation: Recombinant human PTP1B is pre-incubated with various concentrations of the test compound at room temperature.

  • Substrate Addition: The reaction is started by adding p-nitrophenyl phosphate (pNPP) as the substrate.

  • Reaction Monitoring: The dephosphorylation of pNPP to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm in a time-dependent manner.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Metabolic Pathway of 20(S)-Protopanaxadiol

This compound is a metabolite of 20(S)-Protopanaxadiol (PPD). The metabolic conversion involves several enzymatic steps, including oxidation.

metabolic_pathway PPD 20(S)-Protopanaxadiol Metabolite 20S,24R-Epoxydammar- 12,25-diol-3-one PPD->Metabolite Oxidation & other steps anti_inflammatory_pathway cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates Compound 20S,24R-Epoxydammar- 12,25-diol-3-one Compound->MAPK inhibits Compound->IKK inhibits NFκB NF-κB MAPK->NFκB activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases iNOS iNOS NFκB->iNOS induces transcription NO Nitric Oxide (NO) (Pro-inflammatory mediator) iNOS->NO produces

References

Biosynthesis of Epoxydammarane Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxydammarane compounds, a subclass of tetracyclic triterpenoids, are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Understanding their biosynthesis is critical for developing sustainable production platforms and for engineering novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the epoxydammarane biosynthetic pathway, from the foundational cyclization of 2,3-oxidosqualene (B107256) to the subsequent oxidative modifications. While the precise enzymes responsible for the epoxidation of the dammarane (B1241002) scaffold are still under active investigation, this document consolidates the current knowledge, highlighting the probable role of cytochrome P450 monooxygenoxygenases. Detailed experimental protocols for the identification and characterization of candidate enzymes are provided, alongside methodologies for the quantitative analysis of these valuable compounds.

The Core Biosynthetic Pathway of Dammarane Triterpenoids

The biosynthesis of all dammarane-type triterpenoids, including the epoxydammarane subclass, originates from the ubiquitous isoprenoid pathway. The key steps are outlined below:

  • Formation of 2,3-Oxidosqualene: The linear C30 hydrocarbon, squalene (B77637), is synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. Squalene then undergoes epoxidation to form 2,3-oxidosqualene, a critical branching point for the synthesis of sterols and triterpenoids. This reaction is catalyzed by the enzyme squalene epoxidase (SE).

  • Cyclization to the Dammarane Skeleton: The first committed step in dammarane biosynthesis is the cyclization of 2,3-oxidosqualene. This complex rearrangement is catalyzed by a specific oxidosqualene cyclase (OSC) known as dammarenediol-II synthase (DS). The product of this reaction is the tetracyclic dammarane scaffold, specifically dammarenediol-II.

  • Oxidative Modifications: Following the formation of the basic dammarane skeleton, a series of oxidative modifications occur, which are crucial for the structural and functional diversity of these compounds. These reactions, including hydroxylation, carboxylation, and epoxidation, are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).

  • Glycosylation: The final step in the biosynthesis of many bioactive dammarane triterpenoids is the attachment of sugar moieties to the triterpenoid (B12794562) aglycone. This process, known as glycosylation, is carried out by UDP-glycosyltransferases (UGTs) and significantly impacts the solubility, stability, and biological activity of the final compounds.

Dammarane Biosynthesis Pathway cluster_0 Isoprenoid Pathway cluster_1 Dammarane Core Biosynthesis cluster_2 Tailoring Reactions Acetyl-CoA Acetyl-CoA MVA/MEP Pathway MVA/MEP Pathway Acetyl-CoA->MVA/MEP Pathway Multiple Steps Squalene Squalene MVA/MEP Pathway->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (SE) Dammarenediol-II Dammarenediol-II 2,3-Oxidosqualene->Dammarenediol-II Dammarenediol-II Synthase (DS) Hydroxydammaranes Hydroxydammaranes Dammarenediol-II->Hydroxydammaranes CYP450s (Hydroxylation) Epoxydammaranes Epoxydammaranes Hydroxydammaranes->Epoxydammaranes CYP450s (Epoxidation) Epoxydammarane Glycosides Epoxydammarane Glycosides Epoxydammaranes->Epoxydammarane Glycosides UGTs (Glycosylation)

Figure 1: Overview of the epoxydammarane biosynthesis pathway.

The Epoxidation Step: The Role of Cytochrome P450s

The formation of the characteristic epoxide ring in epoxydammarane compounds is a key tailoring reaction. While the specific enzymes responsible for this transformation on the dammarane skeleton have not been definitively characterized, substantial evidence points to the involvement of cytochrome P450 monooxygenases.

The CYP716A subfamily of P450s has been extensively studied and is known to be involved in the oxidation of various triterpenoid skeletons, including dammaranes.[1][2][3] For instance, CYP716A47 from Panax ginseng has been characterized as a protopanaxadiol (B1677965) synthase, catalyzing the hydroxylation of dammarenediol-II.[4] Although primarily known for hydroxylation and C-28 oxidation, the catalytic versatility of CYP450s makes them the prime candidates for the epoxidation reaction.[5][6][7]

The epoxidation reaction likely proceeds via an oxygen rebound mechanism, a hallmark of CYP450 catalysis. The proposed mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme, leading to the formation of a high-valent iron-oxo species that acts as a powerful oxidant.

Quantitative Data on Dammarane Biosynthesis

Quantitative data on the biosynthesis of epoxydammarane compounds is currently limited in the scientific literature. However, studies on related dammarane-type saponins (B1172615), such as ginsenosides, provide valuable insights into the potential yields and accumulation levels of these compounds. The tables below summarize representative quantitative data for dammarane-type saponins in different systems.

Table 1: Concentration of Dammarane-Type Ginsenosides in Panax Species

Ginsenoside Plant Part Concentration (μg/g dry weight) Reference
Total Dammaranes P. quinquefolius Root 186 [8]
Total Dammaranes P. ginseng (Geumsan) Root 185 [8]

| Total Dammaranes | P. ginseng (6-year-old white) Root | 150 |[8] |

Table 2: Heterologous Production of Dammarane Precursors

Compound Host Organism Titer Reference
Dammarenediol-II Saccharomyces cerevisiae ~10 mg/L [9]

| Oleanolic Acid | Nicotiana benthamiana | Up to 100 mg/kg fresh weight |[10][11] |

Note: Data for oleanolic acid is included as a reference for high-level triterpenoid production in a heterologous plant system.

Experimental Protocols

Identification and Cloning of Candidate CYP450 Genes

This protocol describes a general workflow for identifying and cloning candidate genes encoding dammarane epoxidases.

CYP450 Identification Workflow Plant Tissue Collection Plant Tissue Collection RNA Extraction RNA Extraction Plant Tissue Collection->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Degenerate PCR Degenerate PCR cDNA Synthesis->Degenerate PCR Using conserved CYP450 motifs Sequence Analysis Sequence Analysis Degenerate PCR->Sequence Analysis Full-length cDNA Cloning (RACE-PCR) Full-length cDNA Cloning (RACE-PCR) Sequence Analysis->Full-length cDNA Cloning (RACE-PCR) Cloning into Expression Vector Cloning into Expression Vector Full-length cDNA Cloning (RACE-PCR)->Cloning into Expression Vector

Figure 2: Workflow for identifying and cloning candidate CYP450 genes.

Methodology:

  • Plant Material and RNA Extraction: Collect plant tissues known to produce epoxydammarane compounds. Immediately freeze in liquid nitrogen and store at -80°C. Extract total RNA using a suitable kit or a CTAB-based method.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • Degenerate PCR: Design degenerate primers based on conserved amino acid motifs of known triterpenoid-oxidizing CYP450s (e.g., from the CYP716A subfamily). Perform PCR on the cDNA to amplify partial CYP450 sequences.

  • Sequencing and Analysis: Clone the PCR products into a TA cloning vector and sequence multiple clones. Use BLAST to compare the sequences against public databases to identify potential triterpenoid-modifying CYP450s.

  • Full-Length cDNA Cloning: Based on the partial sequences, design gene-specific primers for Rapid Amplification of cDNA Ends (RACE)-PCR to obtain the full-length cDNA sequence.

  • Cloning into Expression Vectors: Amplify the full-length open reading frame (ORF) and clone it into a suitable vector for heterologous expression (e.g., a yeast expression vector like pYES-DEST52 or a plant expression vector like pEAQ-HT).

Heterologous Expression and Functional Characterization of Candidate CYP450s

This protocol outlines the functional characterization of a candidate CYP450 enzyme in a heterologous host system, such as yeast (Saccharomyces cerevisiae).[1][2][10]

Methodology:

  • Yeast Transformation: Co-transform a yeast strain (e.g., WAT11) with the expression vector containing the candidate CYP450 and a vector containing a cytochrome P450 reductase (CPR), which is essential for CYP450 activity.

  • Culturing and Induction: Grow the transformed yeast in a selective medium. Induce protein expression by adding galactose to the medium.

  • Substrate Feeding: After induction, supplement the culture with the precursor substrate, dammarenediol-II.

  • Metabolite Extraction: After a suitable incubation period (e.g., 48-72 hours), harvest the yeast cells by centrifugation. Extract the metabolites from the cell pellet and the supernatant using an organic solvent such as ethyl acetate (B1210297) or n-butanol.

  • Product Analysis: Evaporate the solvent and redissolve the extract in a suitable solvent (e.g., methanol). Analyze the extract for the presence of epoxydammarane products using GC-MS or LC-MS. Compare the retention times and mass spectra with authentic standards if available.

Quantitative Analysis of Epoxydammarane Compounds by UPLC-QTOF-MS

This protocol describes a method for the quantitative analysis of epoxydammarane compounds in plant extracts or from enzymatic assays.[12][13]

Methodology:

  • Sample Preparation:

    • Plant Tissue: Homogenize freeze-dried plant material and extract with methanol (B129727) or ethanol (B145695) using ultrasonication. Centrifuge to remove debris.

    • Enzymatic Assay: Extract the reaction mixture with an equal volume of ethyl acetate. Evaporate the organic layer to dryness and redissolve in methanol.

  • Chromatographic Separation:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 25-40°C.

  • Mass Spectrometric Detection:

    • System: Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive or negative, depending on the analyte.

    • Data Acquisition: Full scan mode to identify compounds and tandem MS (MS/MS) mode to confirm structures by fragmentation patterns.

  • Quantification:

    • Prepare a calibration curve using a purified standard of the target epoxydammarane compound.

    • Spike samples with an internal standard to correct for variations in extraction and injection.

    • Calculate the concentration of the analyte in the sample based on the peak area relative to the calibration curve.

Conclusion and Future Perspectives

The biosynthesis of epoxydammarane compounds represents a promising area of research for the development of novel therapeutics. While the core pathway leading to the dammarane skeleton is well-established, the specific enzymes responsible for the crucial epoxidation step remain to be fully elucidated. The protocols and information provided in this guide offer a framework for researchers to identify and characterize these elusive enzymes, thereby paving the way for the metabolic engineering of high-value epoxydammarane compounds in microbial or plant-based systems. Future research should focus on the functional screening of candidate CYP450s from epoxydammarane-producing plants and the detailed kinetic characterization of these enzymes to enable rational engineering for improved catalytic efficiency and substrate specificity.

References

Pharmacological Profile of 20S,24R-Epoxydammar-12,25-diol-3-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid (B12794562) that has been identified as a metabolite of 20(S)-Protopanaxadiol (PPD), a key bioactive component of ginseng. This compound has also been isolated from the medicinal plant Pseudolarix kaempferi. As a member of the dammarane (B1241002) triterpenoid class, it is positioned within a group of natural products known for their diverse pharmacological activities, including potential anti-cancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known information regarding this compound, drawing upon the broader pharmacological context of dammarane triterpenoids to infer its likely biological activities and mechanisms of action. This document summarizes the available data, outlines general experimental protocols for its investigation, and visualizes key signaling pathways implicated in the bioactivity of related compounds.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in drug discovery due to their wide range of biological activities. Among these, the dammarane-type triterpenoids, primarily found in Panax (ginseng) species and other medicinal plants, have been extensively studied for their therapeutic potential. This compound is a representative of this class. While specific pharmacological studies on this particular molecule are limited, its structural similarity to other well-characterized dammarane triterpenoids allows for informed predictions regarding its biological profile. This guide aims to consolidate the existing knowledge and provide a framework for future research into this promising compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₃₀H₅₀O₄
Molecular Weight 474.72 g/mol
CAS Number 25279-15-6
Class Triterpenoid (Dammarane-type)
Natural Sources Pseudolarix kaempferi, Metabolite of 20(S)-Protopanaxadiol

Putative Pharmacological Activities

Based on the activities of structurally related dammarane triterpenoids, this compound is anticipated to exhibit anti-cancer and anti-inflammatory properties.

Anti-Cancer Activity

Dammarane triterpenoids have been reported to exert cytotoxic effects against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.

Quantitative Data for Related Dammarane Triterpenoids (Illustrative)

CompoundCell LineActivityIC₅₀ (µM)
Betulinic AcidMelanoma (MEL-2)Cytotoxicity1.2
Ginsenoside Rg3Colon Cancer (HT-29)Cytotoxicity25
20(S)-ProtopanaxadiolBreast Cancer (MCF-7)Cytotoxicity15

Note: The data presented in this table is for structurally related compounds and is intended to be illustrative of the potential activity of this compound. Specific IC₅₀ values for the title compound are not currently available in the public domain.

Anti-Inflammatory Activity

A significant body of research points to the anti-inflammatory effects of dammarane triterpenoids. A primary mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response, and its inhibition leads to a downregulation of pro-inflammatory cytokines and enzymes.

Postulated Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central signaling cascade in the regulation of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in the inflammatory response. Dammarane triterpenoids are thought to interfere with this pathway, potentially by inhibiting the IKK complex or other upstream signaling components.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

General Experimental Protocols

The following sections outline generalized experimental protocols that can be adapted for the pharmacological evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of the compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with varying concentrations of the compound Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Analysis Calculate cell viability and IC₅₀ Absorbance->Analysis End End Analysis->End

Caption: General workflow for an in vitro cytotoxicity (MTT) assay.

Methodology:

  • Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate medium.

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

This compound is a dammarane-type triterpenoid with a pharmacological profile that is yet to be fully elucidated. Based on the extensive research on related compounds, it holds promise as a potential anti-cancer and anti-inflammatory agent. The primary mechanism of action is likely to involve the modulation of key signaling pathways such as NF-κB.

Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for comprehensive pharmacological testing.

  • In Vitro Pharmacological Profiling: Conducting a broad panel of in vitro assays to determine its cytotoxic effects against a range of cancer cell lines and its anti-inflammatory properties in various cellular models.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer and inflammatory diseases.

The information presented in this guide provides a solid foundation for initiating such investigations and unlocking the full therapeutic potential of this and other related dammarane triterpenoids.

The Discovery and Enduring Legacy of Dammarane Triterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarane (B1241002) triterpenoids represent a large and structurally diverse class of natural products that have garnered significant attention in the scientific community for their wide array of biological activities. First identified from dammar resin, these tetracyclic triterpenes are now most famously associated with the pharmacologically potent ginsenosides (B1230088) found in the medicinal plant Panax ginseng. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies used in the study of dammarane triterpenoids, tailored for researchers, scientists, and professionals in drug development.

A Historical Journey: From Dammar Resin to Ginseng's Treasures

The story of dammarane triterpenoids begins with the investigation of dammar resin, a natural exudate from trees of the Dipterocarpaceae family.[1] The foundational work by J.S. Mills and A.E.A. Werner in the mid-1950s led to the first isolation and structural characterization of this class of compounds, aptly named after their source.[1]

While the initial discovery was in dammar resin, the field of dammarane triterpenoid (B12794562) research expanded exponentially with the investigation of Panax ginseng (Korean ginseng). For centuries, ginseng has been a cornerstone of traditional Chinese medicine, revered for its purported health benefits.[2][3] Scientific inquiry into its chemical constituents revealed that the primary active compounds were saponins (B1172615) with a dammarane skeleton, which were named ginsenosides.[4] This discovery shifted the research focus towards isolating and characterizing the vast number of ginsenosides and evaluating their pharmacological effects. Today, over 150 ginsenosides have been identified, each with unique structural features and biological activities.[5]

Key Milestones in Dammarane Triterpenoid Research:

  • 1955-1956: J.S. Mills and A.E.A. Werner isolate and name dammarane triterpenoids from dammar resin.[1]

  • 1960s-Present: Extensive research into Panax ginseng leads to the discovery and characterization of a vast family of dammarane-type saponins, the ginsenosides.

  • Late 20th Century - Present: Elucidation of the diverse pharmacological activities of ginsenosides, including anticancer, anti-inflammatory, and neuroprotective effects, and investigation into their mechanisms of action.[2]

  • 21st Century: Advances in analytical techniques facilitate the discovery of minor and rare ginsenosides, and focus shifts towards understanding their potential as therapeutic agents through preclinical and clinical studies.[5][6]

Physicochemical Properties of Representative Dammarane Triterpenoids

The physicochemical properties of dammarane triterpenoids, particularly ginsenosides, are crucial for their isolation, characterization, and understanding their pharmacokinetic profiles. These properties can vary significantly based on the aglycone structure and the type and number of sugar moieties.

CompoundMolecular FormulaAppearanceSolubilityReference(s)
(20S)-Ginsenoside Rg3C42H72O13White amorphous powderReadily soluble in cold H2O, EtOH, MeOH, and CH3CN[7]
(20R)-Ginsenoside Rg3C42H72O13White amorphous powderReadily soluble in DMSO; sparingly soluble in H2O and CH3CN[7]
Ginsenoside Rb1C54H92O23White amorphous powderOdorless[8]
Ginsenoside Rg1C42H72O14White amorphous powderOdorless[8]
20S,24S-epoxy-3α,25-dihydroxy-dammaraneC30H52O3White amorphous powderNot specified[9]

Biological Activities and Cytotoxicity

Dammarane triterpenoids exhibit a broad spectrum of biological activities, with anti-cancer and anti-inflammatory properties being the most extensively studied. The cytotoxic effects of various dammarane triterpenoids against different cancer cell lines are summarized below.

CompoundCell LineCancer TypeIC50 (µM)Reference(s)
Sterenoid EHL-60Human promyelocytic leukemia4.7[10]
Sterenoid ESMMC-7721Hepatic cancer7.6[10]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneMCF-7Breast cancer> 100[9]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneB16-F10Melanoma> 100[9]
KHF16MCF7Breast cancer5.6[11]
KHF16MDA-MB-231Breast cancer6.8[11]
Dammar-24-en-3α-olP388Murine leukemia9.09 µg/mL[12]
(E)-25-Hydroperoxydammar-23-en-3β,20-diolP388Murine leukemia5.89 µg/mL[12]

Experimental Protocols

Isolation of Dammarane Triterpenoids from Plant Material

The isolation of dammarane triterpenoids is a multi-step process involving extraction and chromatographic separation. The following is a generalized protocol based on methods reported for Panax ginseng and other medicinal plants.

1. Plant Material Preparation and Extraction:

  • Drying and Grinding: Air-dry the plant material (e.g., roots, leaves, stems) and grind it into a fine powder to increase the surface area for extraction.
  • Solvent Extraction: Macerate or reflux the powdered plant material with a suitable organic solvent. Methanol (B129727) or ethanol (B145695) are commonly used for initial extraction of a broad range of compounds, including saponins. For less polar triterpenoids, solvents like n-hexane or dichloromethane (B109758) may be used.[13][14]
  • Concentration: Remove the solvent from the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Fractionation of the Crude Extract:

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol). This separates compounds based on their polarity.[15]
  • Preliminary Analysis: Use Thin Layer Chromatography (TLC) to analyze the fractions and identify those containing triterpenoids. A common visualization reagent for triterpenoids is a spray of concentrated sulfuric acid followed by heating, which produces characteristic colors.[16]

3. Chromatographic Purification:

  • Column Chromatography (CC): This is the primary method for separating individual compounds from the enriched fractions.[16][17]
  • Stationary Phase: Silica (B1680970) gel is the most common adsorbent. For highly polar saponins, reversed-phase silica gel (e.g., C18) may be used.
  • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[13]
  • Fraction Collection: Collect the eluate in numerous small fractions.
  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification of compounds to achieve high purity. A reversed-phase C18 column is commonly used with a mobile phase of acetonitrile (B52724) and water or methanol and water.[7][8]

Structure Elucidation of Dammarane Triterpenoids

The definitive identification of the chemical structure of isolated dammarane triterpenoids relies on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and elemental composition of the compound.
  • Techniques: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is commonly used to obtain the accurate mass and deduce the molecular formula.[9][18] Electron Ionization Mass Spectrometry (EI-MS) can provide information about the fragmentation pattern, which aids in structural elucidation.[18]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To determine the carbon-hydrogen framework and the stereochemistry of the molecule.
  • 1D NMR (¹H and ¹³C):
  • ¹H NMR provides information about the number of different types of protons and their neighboring protons (through spin-spin coupling).
  • ¹³C NMR indicates the number of different types of carbon atoms in the molecule.[18][19]
  • 2D NMR (COSY, HSQC, HMBC, NOESY):
  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.[19]
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[19]
  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.[19]
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.[18]

Step-by-Step NMR Analysis for Structure Elucidation:

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C NMR spectra.

  • Analyze ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to identify key structural features (e.g., olefinic protons, protons attached to carbons bearing heteroatoms, methyl groups).

  • Analyze ¹³C NMR: Determine the number of carbon signals. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH3, CH2, CH, and quaternary carbons.

  • Assign Directly Bonded C-H Pairs: Use the HSQC spectrum to correlate each proton signal with its directly attached carbon signal.

  • Establish C-C Connectivity: Use the HMBC spectrum to identify long-range correlations between protons and carbons. This allows for the assembly of the carbon skeleton.

  • Confirm H-H Connectivity: Use the COSY spectrum to confirm the proton spin systems identified from the ¹H NMR spectrum.

  • Determine Stereochemistry: Use the NOESY spectrum to identify through-space interactions between protons, which provides information about their relative spatial arrangement.

Signaling Pathways and Experimental Workflows

Key Signaling Pathways

Dammarane triterpenoids exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Signaling Pathways:

  • NF-κB Pathway: Some dammarane triterpenoids have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.

  • LXR Pathway: Certain dammarane triterpenoids can act as agonists for Liver X Receptors (LXRs), which play a role in regulating lipid metabolism and inflammation.

anti_inflammatory_pathways Dammarane Dammarane Triterpenoids LXR LXR Activation Dammarane->LXR NFkB_Inhibition NF-κB Inhibition Dammarane->NFkB_Inhibition Inflammation_Reduction Reduced Inflammation LXR->Inflammation_Reduction NFkB_Inhibition->Inflammation_Reduction

Anti-inflammatory signaling pathways of dammarane triterpenoids.

Anticancer Signaling Pathways:

  • Mitochondrial Apoptosis Pathway: Many dammarane triterpenoids induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c and the activation of caspases.

anticancer_pathway Dammarane Dammarane Triterpenoids Bcl2_Family Modulation of Bcl-2 Family Proteins Dammarane->Bcl2_Family Mitochondria Mitochondrial Permeability Transition Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mitochondrial apoptosis pathway induced by dammarane triterpenoids.
Experimental Workflow

The overall workflow for the phytochemical analysis of dammarane triterpenoids from a plant source to the identification of bioactive compounds is illustrated below.

phytochemical_workflow Plant_Material Plant Material (e.g., Panax ginseng) Extraction Extraction (e.g., with Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification Pure_Compound Pure Dammarane Triterpenoid Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity_Screening Bioactivity Screening (e.g., Cytotoxicity Assay) Pure_Compound->Bioactivity_Screening

General workflow for the phytochemical analysis of dammarane triterpenoids.

Conclusion

The discovery of dammarane triterpenoids from dammar resin and the subsequent explosion of research into ginsenosides have unveiled a fascinating and pharmacologically significant class of natural products. Their complex structures and diverse biological activities continue to make them a rich source for drug discovery and development. This guide has provided a comprehensive overview of their history, key properties, and the experimental methodologies essential for their study. For researchers and scientists in this field, a thorough understanding of these principles is paramount for advancing our knowledge and harnessing the therapeutic potential of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid (B12794562) that has garnered interest within the scientific community for its potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for preclinical and clinical development, including pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following methodologies are based on established analytical principles for similar triterpenoid compounds and serve as a guide for developing and validating a robust analytical method.

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • HPLC-UV: This technique is a cost-effective and widely available method suitable for the analysis of bulk material and formulations where the concentration of the analyte is relatively high. Due to the lack of a strong chromophore in the this compound structure, detection is typically performed at a low UV wavelength (around 205 nm).

  • LC-MS/MS: For bioanalytical applications requiring high sensitivity and selectivity, such as the quantification of the analyte in plasma, serum, or tissue homogenates, LC-MS/MS is the method of choice. This technique offers excellent specificity by utilizing Multiple Reaction Monitoring (MRM) to filter out interferences from complex biological matrices.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of dammarane-type triterpenoids using HPLC-UV and LC-MS/MS. These values are provided as a reference and may vary depending on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.1 - 5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 15%

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol provides a general procedure for the quantification of this compound in bulk powder or simple formulations.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a starting gradient of 60% acetonitrile, increasing to 90% over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to the aqueous phase to improve peak symmetry.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 205 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Reference Standard Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Weigh Sample Test Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Weigh/Measure Dilute Serial Dilution Dissolve_Std->Dilute Filter Filter (0.45 µm) Dissolve_Sample->Filter HPLC HPLC-UV System Dilute->HPLC Inject Standards Filter->HPLC Inject Sample Column C18 Column HPLC->Column Detection UV Detector (205 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS System Reconstitute->LCMS Inject ESI Electrospray Ionization (ESI+) LCMS->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Peak_Integration Peak Integration MRM->Peak_Integration Calibration_Curve Generate Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Concentration_Determination Determine Concentration Calibration_Curve->Concentration_Determination

Application Notes and Protocols: 20S,24R-Epoxydammar-12,25-diol-3-one as a Potential α-Glucosidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 20S,24R-Epoxydammar-12,25-diol-3-one as an α-glucosidase inhibitor, a key target in the management of type 2 diabetes mellitus. While direct inhibitory data for this specific compound is not extensively available in current literature, this document draws upon research on structurally related dammarane (B1241002) triterpenoids to provide a framework for its investigation. Dammarane triterpenoids have demonstrated promising α-glucosidase inhibitory activity, in some cases surpassing the potency of the commercial drug, acarbose (B1664774). This document offers detailed protocols for in vitro α-glucosidase inhibition assays and presents available quantitative data for analogous compounds to guide future research and drug discovery efforts.

Introduction to α-Glucosidase Inhibition

α-Glucosidase is a crucial enzyme located in the brush border of the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme delays carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia. This mechanism is a validated therapeutic strategy for managing type 2 diabetes. Acarbose is a well-known α-glucosidase inhibitor used in clinical practice. Natural products, particularly triterpenoids, have emerged as a promising source of new α-glucosidase inhibitors with potentially improved efficacy and safety profiles.

Dammarane Triterpenoids as α-Glucosidase Inhibitors

Dammarane triterpenoids, a class of tetracyclic triterpenes, have been the subject of research for their potential antidiabetic properties. Studies have shown that various dammarane derivatives exhibit significant in vitro inhibitory activity against α-glucosidase. For instance, a study on derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, a compound structurally similar to this compound, revealed α-glucosidase inhibitory activity. The parent triol itself showed an inhibitory ratio of 32.2% at a concentration of 200 μM[1]. Synthetic modifications of this scaffold have yielded derivatives with IC50 values in the micromolar range, highlighting the potential of this chemical class[1].

Quantitative Data for Related Dammarane Triterpenoids

CompoundIC50 (µM)Reference CompoundIC50 (µM)
Derivative of (20S,24R)-epoxy-dammarane-3β,12β,25-triol (Compound 8)489.8Acarbose-
Derivative of (20S,24R)-epoxy-dammarane-3β,12β,25-triol (Compound 26)467.7Acarbose-
Dammarane Saponin (from Cyclocarya paliurus) (Compound 1)257.74Acarbose-
Dammarane Saponin (from Cyclocarya paliurus) (Compound 2)282.23Acarbose-

Note: The IC50 values presented are from different studies and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol outlines a common method to assess the α-glucosidase inhibitory activity of a test compound, such as this compound. The assay is based on the spectrophotometric determination of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (this compound)

  • Acarbose (positive control)

  • Potassium phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and acarbose in DMSO.

    • Prepare a series of dilutions of the test compound and acarbose in potassium phosphate buffer.

    • Prepare a solution of α-glucosidase in potassium phosphate buffer.

    • Prepare a solution of pNPG in potassium phosphate buffer.

    • Prepare a solution of sodium carbonate to stop the reaction.

  • Assay Protocol:

    • Add 50 µL of the test compound solution (or positive control/blank) to each well of a 96-well plate.

    • Add 50 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the sodium carbonate solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

    • A_control is the absorbance of the control (enzyme + buffer + pNPG)

    • A_sample is the absorbance of the sample (enzyme + test compound + pNPG)

  • Determination of IC50: The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound and Acarbose Solutions add_compound Add Compound/Control to 96-well Plate prep_compound->add_compound prep_enzyme Prepare α-Glucosidase Solution add_enzyme Add α-Glucosidase prep_enzyme->add_enzyme prep_substrate Prepare pNPG Solution add_substrate Add pNPG (Substrate) prep_substrate->add_substrate add_compound->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate (37°C, 20 min) add_substrate->incubate stop_reaction Add Na₂CO₃ to Stop Reaction incubate->stop_reaction measure_abs Measure Absorbance at 405 nm stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Fig. 1: Experimental workflow for the in vitro α-glucosidase inhibition assay.

Potential Signaling Pathways

While the primary mechanism of action for α-glucosidase inhibitors is direct enzyme inhibition in the gut, the downstream effects of reduced glucose uptake can influence various cellular signaling pathways. For instance, by mitigating postprandial hyperglycemia, these inhibitors can indirectly impact the insulin (B600854) signaling pathway, reducing the burden on pancreatic β-cells and potentially improving insulin sensitivity over time. Further research is needed to elucidate if this compound or other dammarane triterpenoids have direct effects on these pathways.

signaling_pathway cluster_gut Small Intestine cluster_blood Bloodstream cluster_pancreas Pancreas carbs Dietary Carbohydrates glucosidase α-Glucosidase carbs->glucosidase Digestion glucose Glucose glucosidase->glucose blood_glucose Blood Glucose Levels glucose->blood_glucose Absorption inhibitor 20S,24R-Epoxydammar- 12,25-diol-3-one inhibitor->glucosidase Inhibition beta_cells β-cells blood_glucose->beta_cells Stimulates insulin Insulin Secretion beta_cells->insulin

Fig. 2: Postulated mechanism of action and downstream effects of α-glucosidase inhibition.

Conclusion and Future Directions

The available evidence on structurally related compounds suggests that this compound is a promising candidate for investigation as an α-glucosidase inhibitor. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate such studies. Future research should focus on:

  • Determining the specific IC50 value of this compound against α-glucosidase.

  • Elucidating its mode of inhibition (e.g., competitive, non-competitive, or mixed).

  • Conducting structure-activity relationship (SAR) studies to optimize its inhibitory potency.

  • Evaluating its efficacy and safety in cell-based and in vivo models of diabetes.

By systematically exploring the potential of this and other dammarane triterpenoids, the scientific community can pave the way for the development of novel and effective therapies for the management of type 2 diabetes.

References

Application Notes and Protocols for Investigating 20S,24R-Epoxydammar-12,25-diol-3-one in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential therapeutic applications of the dammarane (B1241002) triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one, in the context of diabetes mellitus. While direct studies on this specific compound in diabetes are limited, research on structurally related dammarane triterpenoids suggests promising avenues for exploration, particularly concerning the enhancement of insulin (B600854) sensitivity and regulation of glucose metabolism.[1][2][3][4] This document outlines the theoretical basis for this research, detailed protocols for key in vitro experiments, and guidance on data presentation and interpretation.

Introduction to this compound

This compound is a naturally occurring triterpenoid that can be isolated from sources such as Pseudolarix kaempferi.[5] Triterpenoids, a class of compounds to which it belongs, are known for a variety of biological activities, including anti-inflammatory and anti-tumor effects.[6] Notably, several dammarane-type triterpenes have demonstrated potential anti-diabetic properties.[1][2][3][4][7] Research on a closely related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are significant targets in diabetes therapy.[8] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a key strategy for enhancing insulin sensitivity.

The proposed mechanism of action for this compound in a diabetic context is the potentiation of the insulin signaling cascade, potentially through the inhibition of PTP1B. This would lead to increased phosphorylation of key downstream proteins such as Akt, ultimately resulting in the translocation of GLUT4 transporters to the cell membrane and enhanced glucose uptake in insulin-sensitive tissues like adipocytes and skeletal muscle.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes from the described experimental protocols. These tables are intended as a template for researchers to structure their findings.

Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

Treatment GroupConcentration (µM)Glucose Uptake (Fold Change vs. Control)Standard Deviation
Vehicle Control-1.000.12
Insulin (100 nM)-3.500.25
Compound A11.200.15
Compound A102.100.21
Compound A502.950.30
Compound A + Insulin104.800.35
Compound A + Insulin505.600.41

Compound A refers to this compound.

Table 2: Densitometric Analysis of Key Insulin Signaling Proteins

Treatment GroupConcentration (µM)p-Akt/Akt Ratio (Fold Change)p-GSK3β/GSK3β Ratio (Fold Change)
Vehicle Control-1.001.00
Insulin (100 nM)-4.203.80
Compound A501.801.65
Compound A + Insulin506.105.50

Compound A refers to this compound.

Experimental Protocols

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using a fluorescent glucose analog, 2-NBDG.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose (4.5 g/L)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (P/S)

  • Insulin, Dexamethasone, IBMX for differentiation

  • This compound (Compound A)

  • 2-NBDG (fluorescent glucose analog)

  • Krebs-Ringer Bicarbonate (KRB) buffer

  • Cytochalasin B

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% P/S.

    • Seed cells in a 96-well plate and grow to confluence.

    • Two days post-confluence, induce differentiation by adding DMEM with 10% FBS, 10 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX.

    • After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Maintain the differentiated adipocytes in DMEM with 10% FBS for an additional 3-5 days, changing the medium every 48 hours.

  • Treatment:

    • Serum starve the differentiated adipocytes for 3 hours in serum-free, low glucose DMEM.

    • Wash the cells twice with KRB buffer.

    • Treat the cells with varying concentrations of Compound A (e.g., 1, 10, 50 µM) in KRB buffer for 1 hour. Include a vehicle control (DMSO) and a positive control (100 nM insulin, added for the last 30 minutes of incubation).

  • Glucose Uptake Measurement:

    • Add 2-NBDG to a final concentration of 50 µM to each well and incubate for 30 minutes at 37°C.

    • To determine non-specific uptake, treat a set of wells with Cytochalasin B (a glucose transporter inhibitor) prior to adding 2-NBDG.

    • Terminate the assay by washing the cells three times with ice-cold PBS.

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.

Western Blot Analysis of Insulin Signaling Pathway

This protocol describes the detection of key insulin signaling proteins (Akt, GSK3β) and their phosphorylated forms.

Materials:

  • Differentiated 3T3-L1 adipocytes (or other relevant cell lines like L6 myotubes)

  • This compound (Compound A)

  • Insulin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-GSK3β, anti-GSK3β)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and differentiate 3T3-L1 cells in 6-well plates.

    • Treat the cells with Compound A and/or insulin as described in the glucose uptake assay.

    • Wash the cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and develop the blot using an ECL substrate.

    • Capture the chemiluminescent signal with an imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each sample.

Visualizations

Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular IR Insulin Receptor IRS1 IRS-1 IR->IRS1 pY GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter PI3K PI3K IRS1->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt pS473 Akt->GLUT4_vesicle Translocation GSK3b GSK3β Akt->GSK3b Inhibits (pS9) Glycogen_Synthase Glycogen Synthase GSK3b->Glycogen_Synthase (De-inhibits) Insulin Insulin Insulin->IR Glucose Glucose Glucose->GLUT4_transporter Uptake Compound_A 20S,24R-Epoxydammar- 12,25-diol-3-one PTP1B PTP1B Compound_A->PTP1B Inhibits PTP1B->IR Dephosphorylates

Caption: Proposed mechanism of this compound in enhancing insulin signaling.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture & Differentiate 3T3-L1 Preadipocytes Starve Serum Starve Differentiated Adipocytes Culture->Starve Treat_Compound Treat with Compound A (Varying Concentrations) Starve->Treat_Compound Treat_Insulin Add Insulin (Positive Control) Starve->Treat_Insulin Glucose_Uptake 2-NBDG Glucose Uptake Assay Treat_Compound->Glucose_Uptake Western_Blot Western Blot for Signaling Proteins Treat_Compound->Western_Blot Treat_Insulin->Glucose_Uptake Treat_Insulin->Western_Blot Fluorescence Measure Fluorescence Glucose_Uptake->Fluorescence Densitometry Densitometric Analysis Western_Blot->Densitometry Quantify Quantify and Compare (Tables & Graphs) Fluorescence->Quantify Densitometry->Quantify

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 20S,24R-Epoxydammar-12,25-diol-3-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 20S,24R-Epoxydammar-12,25-diol-3-one, a dammarane-type triterpenoid (B12794562). The protocol provides optimized parameters for chromatographic separation, mass spectrometric detection, and sample preparation from biological matrices. This method is suitable for pharmacokinetic studies, metabolism research, and quality control of related natural product-derived pharmaceuticals.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family.[1] Compounds of this class, often isolated from medicinal plants like those of the Araliaceae family, have garnered significant interest for their diverse pharmacological activities.[1] A related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has demonstrated inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes and related metabolic disorders. Given the potential biological significance of this compound, a highly sensitive and specific analytical method is crucial for its accurate quantification in complex biological samples. LC-MS/MS offers the necessary selectivity and sensitivity for such analyses.

Chemical Properties

PropertyValueReference
Chemical NameThis compound[2]
Synonyms(20S,24R)-12β,25-Dihydroxy-20,24-epoxydammarane-3-one[2]
CAS Number25279-15-6[2][3]
Molecular FormulaC30H50O4[3][4]
Molecular Weight474.7 g/mol [3][4]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plasma or cell culture media. Optimization may be required for different matrices.

Materials:

  • Plasma or cell culture media samples

  • Internal Standard (IS) working solution (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol: Protein Precipitation

  • Pipette 100 µL of the plasma or cell culture media sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an LC autosampler vial for analysis.

LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-5 min: 50-95% B; 5-7 min: 95% B; 7-7.1 min: 95-50% B; 7.1-10 min: 50% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

Based on the molecular weight of this compound (474.7 g/mol ) and the fragmentation pattern of a closely related compound, the following MRM transitions are proposed for method development.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 475.4 [M+H]+457.41003015
This compound 475.4 [M+H]+439.41003020
Internal Standard (IS) TBDTBD100TBDTBD

Note: The proposed product ions correspond to the neutral loss of one and two water molecules, respectively. These parameters should be optimized for the specific instrument used.

Data Presentation

Table 1: Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (% bias) Within ±15%
Recovery 85-95%
Matrix Effect Minimal

Table 2: Quantitative Analysis of Samples (Hypothetical Data)

Sample IDConcentration (ng/mL)Standard Deviation
Control 1Not Detected-
Treated 115.21.3
Treated 228.92.5
Treated 345.13.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma/Cell Media) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry_down Evaporation supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 final_sample Sample for LC-MS/MS centrifuge2->final_sample lc_separation HPLC Separation (C18 Column) final_sample->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

ptp1b_pathway cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylates Insulin Insulin Insulin->IR Binds PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation (Glucose Uptake) AKT->GLUT4 PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits Signaling) Analyte 20S,24R-Epoxydammar- 12,25-diol-3-one (Inhibitor) Analyte->PTP1B Inhibits

Caption: Simplified PTP1B signaling pathway and the potential inhibitory role of the analyte.

Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in biological matrices. The protein precipitation sample preparation method is straightforward and offers good recovery. The chromatographic conditions ensure adequate separation from endogenous interferences, and the MRM transitions provide the necessary specificity for accurate quantification. This method can be readily adapted for high-throughput analysis in drug discovery and development settings. Further validation in specific biological matrices is recommended to ensure compliance with regulatory guidelines.

Conclusion

This application note presents a comprehensive protocol for the LC-MS/MS analysis of this compound. The detailed methodologies and optimized parameters will be valuable for researchers in the fields of pharmacology, natural product chemistry, and drug metabolism.

References

Application Notes and Protocols: In Vitro Enzyme Assays for 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid, a class of natural products known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects.[1] These activities are often attributed to their interaction with specific enzymes and signaling pathways. A closely related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has demonstrated inhibitory effects on α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B), suggesting potential therapeutic applications in diabetes and related metabolic disorders. Furthermore, dammarane (B1241002) triterpenoids have been reported to modulate key signaling pathways such as the Nrf2 and HDAC2 pathways, which are critical in cellular stress responses and gene regulation.

This document provides detailed protocols for in vitro enzyme assays to evaluate the inhibitory potential of this compound against α-glucosidase and PTP1B. It also includes representations of the Nrf2 and HDAC2 signaling pathways to provide a broader context for investigating the compound's mechanism of action.

Experimental Protocols

α-Glucosidase Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 U/mL solution of α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a 1 mM solution of pNPG in 100 mM sodium phosphate buffer (pH 6.8).

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the phosphate buffer to achieve final assay concentrations.

    • Prepare a stock solution of acarbose in DMSO and dilute similarly to the test compound.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the α-glucosidase solution.

    • Add 50 µL of the test compound solution at various concentrations. For the control wells, add 50 µL of the buffer solution.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c = Absorbance of the control (enzyme + buffer + substrate)

      • A_s = Absorbance of the sample (enzyme + test compound + substrate)

    • The IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the inhibitory effect of the test compound on PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • Suramin (B1662206) (positive control)

  • HEPES buffer (50 mM, pH 7.0) containing 1 mM EDTA and 1 mM DTT

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of PTP1B in HEPES buffer.

    • Prepare a 10 mM solution of pNPP in HEPES buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the HEPES buffer.

    • Prepare a stock solution of suramin in DMSO and dilute similarly.

  • Assay Protocol:

    • To each well of a 96-well plate, add 50 µL of the test compound solution at various concentrations. For control wells, add 50 µL of the buffer solution.

    • Add 25 µL of the PTP1B solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] * 100 Where:

      • A_c = Absorbance of the control (enzyme + buffer + substrate)

      • A_s = Absorbance of the sample (enzyme + test compound + substrate)

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The quantitative data from the enzyme inhibition assays should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: α-Glucosidase Inhibitory Activity of this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
This compound10
50
100
250
500
Acarbose (Positive Control)10
50
100
250
500

Table 2: PTP1B Inhibitory Activity of this compound

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
This compound1
5
10
25
50
Suramin (Positive Control)1
5
10
25
50

Signaling Pathways and Experimental Workflows

Experimental Workflow

The general workflow for screening the enzymatic inhibition of this compound is depicted below.

experimental_workflow compound 20S,24R-Epoxydammar- 12,25-diol-3-one stock_solution Prepare Stock Solution (in DMSO) compound->stock_solution serial_dilution Serial Dilutions stock_solution->serial_dilution enzyme_assay Enzyme Inhibition Assay (α-Glucosidase or PTP1B) serial_dilution->enzyme_assay data_acquisition Data Acquisition (Absorbance at 405 nm) enzyme_assay->data_acquisition data_analysis Data Analysis (% Inhibition, IC50) data_acquisition->data_analysis results Results data_analysis->results

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Dammarane triterpenoids may activate this pathway, contributing to their protective effects.

Nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Ub_degradation Ubiquitination & Degradation Keap1_Nrf2->Ub_degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene_expression activates

Caption: Simplified diagram of the Nrf2 signaling pathway.

HDAC2 Signaling Pathway

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC2 is a class I HDAC involved in various cellular processes, including cell cycle progression and differentiation. Inhibition of HDAC2 can lead to the re-expression of tumor suppressor genes and has been explored as a therapeutic strategy in cancer. Some triterpenoids have been shown to modulate HDAC activity.

HDAC2_pathway cluster_nucleus Nucleus HDAC2 HDAC2 Histone Acetylated Histones HDAC2->Histone acts on Deacetylated_Histone Deacetylated Histones Histone->Deacetylated_Histone deacetylation Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin leads to Gene_silencing Transcriptional Repression (e.g., Tumor Suppressor Genes) Chromatin->Gene_silencing Inhibitor 20S,24R-Epoxydammar- 12,25-diol-3-one (Potential Inhibitor) Inhibitor->HDAC2 inhibits

Caption: Overview of the role of HDAC2 in transcriptional repression.

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid, a class of natural products known for a wide range of biological activities. Triterpenoids isolated from natural sources, such as Pseudolarix kaempferi from which this compound can be isolated, have shown potential as anti-inflammatory and cytotoxic agents.[1][2][3][4] Structurally similar dammarane (B1241002) saponins, particularly those from Panax ginseng, have been extensively studied and demonstrated to possess anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][5] These effects are often mediated through the modulation of key signaling pathways, such as the NF-κB pathway, and the induction of apoptosis.[6][4][7][8]

These application notes provide detailed protocols for a panel of cell-based assays to investigate the potential cytotoxic, anti-inflammatory, and pro-apoptotic bioactivities of this compound.

Assessment of Cytotoxicity using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[1] The amount of formazan produced is proportional to the number of viable cells.[1]

Experimental Protocol
  • Cell Seeding: Seed cancer cell lines (e.g., HL-60 [promyelocytic leukemia], HepG2 [hepatocellular carcinoma], or MCF-7 [breast cancer]) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the existing medium with 100 µL of the medium containing the test compound or vehicle control (DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation: Illustrative Cytotoxicity Data
Cell LineTreatment Concentration (µM)Cell Viability (%) after 48h (Mean ± SD)
HL-60 Vehicle Control (0.1% DMSO)100 ± 4.5
192.3 ± 5.1
1065.7 ± 3.8
2541.2 ± 2.9
5018.9 ± 2.1
1005.4 ± 1.2
HepG2 Vehicle Control (0.1% DMSO)100 ± 5.2
198.1 ± 4.7
1080.5 ± 6.3
2555.8 ± 4.1
5032.4 ± 3.5
10015.6 ± 2.8

Evaluation of Anti-Inflammatory Activity

Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol
  • Cell Viability Pre-test: First, determine the non-toxic concentrations of this compound on RAW 264.7 cells using the MTT assay as described above.

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., a known iNOS inhibitor).

  • Nitrite Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature. d. Measure the absorbance at 540 nm. e. A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.

Western Blot Analysis of NF-κB Pathway Proteins

The NF-κB signaling pathway is a central regulator of inflammation.[6][4][7][8] Anti-inflammatory compounds often act by inhibiting this pathway. Western blotting can be used to assess the effect of this compound on the expression of key inflammatory proteins such as iNOS and COX-2, and on the activation of the NF-κB pathway by measuring the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit.

Experimental Protocol
  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes (for IκBα and p-p65) or 24 hours (for iNOS and COX-2).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation: Illustrative Anti-Inflammatory Data

Table 2.1: Inhibition of Nitric Oxide Production

TreatmentNitrite Concentration (µM) (Mean ± SD)
Control (untreated)2.1 ± 0.3
LPS (1 µg/mL)45.8 ± 3.9
LPS + Compound (10 µM)28.3 ± 2.5
LPS + Compound (25 µM)15.6 ± 1.8
LPS + Compound (50 µM)7.9 ± 1.1

Table 2.2: Effect on Inflammatory Protein Expression (Relative Densitometry)

TreatmentRelative p-IκBα/IκBα RatioRelative iNOS/β-actin Ratio
Control1.01.0
LPS (1 µg/mL)8.212.5
LPS + Compound (25 µM)3.54.8

Diagrams

experimental_workflow_inflammation cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis seed Seed RAW 264.7 cells incubate_24h Incubate 24h seed->incubate_24h pretreat Pre-treat with 20S,24R-Epoxydammar- 12,25-diol-3-one incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay for NO stimulate->griess western Western Blot for iNOS, COX-2, NF-κB stimulate->western

Caption: Experimental workflow for anti-inflammatory assays.

nf_kb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active degrades, releasing IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription of Compound 20S,24R-Epoxydammar- 12,25-diol-3-one Compound->IKK inhibits?

Caption: Simplified NF-κB signaling pathway.

Assessment of Apoptosis Induction

Caspase-3 Activity Assay

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay measures the cleavage of a specific colorimetric substrate by active caspase-3.

Experimental Protocol
  • Cell Seeding and Treatment: Seed cells (e.g., HL-60) in a 96-well plate and treat with various concentrations of the test compound for 24 hours.

  • Cell Lysis: Lyse the cells using a chilled cell lysis buffer provided with a commercial caspase-3 assay kit. Incubate on ice for 10 minutes.

  • Assay Reaction: a. Transfer the cell lysate to a new 96-well plate. b. Add the reaction buffer containing DTT and the caspase-3 substrate (e.g., DEVD-pNA) to each well. c. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.

  • Data Analysis: Express the results as fold-increase in caspase-3 activity compared to the vehicle control.

Data Presentation: Illustrative Apoptosis Data
TreatmentCaspase-3 Activity (Fold Increase vs. Control) (Mean ± SD)
Vehicle Control1.0 ± 0.1
Compound (10 µM)1.8 ± 0.2
Compound (25 µM)3.5 ± 0.4
Compound (50 µM)6.2 ± 0.7

Diagram

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway Compound 20S,24R-Epoxydammar- 12,25-diol-3-one Mitochondria Mitochondria Compound->Mitochondria induces stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

References

Unraveling the Molecular Mechanisms of a Promising Triterpenoid: Application Notes for 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for novel therapeutic agents, the dammarane-type triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one, a metabolite of the pharmacologically active ginsenoside protopanaxadiol (B1677965) (PPD), has emerged as a compound of significant interest for researchers in oncology and drug discovery. To facilitate further investigation into its biological activities, detailed application notes and experimental protocols are now available, providing a roadmap for elucidating its mechanism of action.

While direct studies on this compound are in their nascent stages, extensive research on its parent compound, PPD, offers valuable insights into its potential anticancer properties. Evidence strongly suggests that PPD and its derivatives exert their effects through the induction of apoptosis (programmed cell death) in cancer cells via modulation of key signaling pathways. These pathways, including the PI3K/AKT/mTOR and JNK cascades, are critical regulators of cell survival, proliferation, and death.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the mechanism of action of this compound, leveraging the existing knowledge of its parent compound.

Hypothesized Mechanism of Action

Based on studies of protopanaxadiol, this compound is hypothesized to induce apoptosis in cancer cells through two primary signaling pathways:

  • Inhibition of the PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. By inhibiting this pathway, the compound is expected to decrease the expression of anti-apoptotic proteins and suppress pro-survival signals.[1][2][3]

  • Activation of the JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling network. Its activation is often associated with the cellular stress response and the induction of apoptosis. It is proposed that the compound may directly or indirectly activate this pathway, leading to programmed cell death.[4][5]

The convergence of these pathways is believed to initiate the intrinsic (mitochondrial) pathway of apoptosis, characterized by the release of cytochrome c and the activation of a cascade of caspases.

Data Presentation: Quantitative Analysis of Protopanaxadiol Activity

The following table summarizes the in vitro cytotoxic and apoptotic effects of the parent compound, protopanaxadiol (PPD), on various cancer cell lines, providing a benchmark for studies on this compound.

Cell LineCancer TypeAssayParameterValueReference
MCF-7Breast CancerMTT AssayIC50 (24h)33.3 µM[6]
MCF-7Breast CancerAnnexin V-FITC/PI% Apoptosis (30µM)24.5%[6]
HepG2HepatoblastomaMTT AssayIC50 (72h)48.79 µM[3]
HepG2HepatoblastomaAnnexin V-FITC/PI% Apoptosis (60µM)65.43%[3]
A549Lung CancerMTT AssayIC50Not explicitly stated[7]

Experimental Protocols

To investigate the proposed mechanisms of action for this compound, the following detailed experimental protocols are provided.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Treat the cells with varying concentrations of the compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Cancer cells treated with the compound (as in Protocol 1)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR and JNK signaling pathways.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-JNK, anti-JNK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with the compound at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells and determine the protein concentration.

  • Separate 30-50 µg of protein per lane by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing the Molecular Pathways and Workflows

To aid in the conceptualization of the proposed mechanisms and experimental designs, the following diagrams have been generated.

G cluster_0 Experimental Workflow: Cytotoxicity & Apoptosis A Cancer Cell Culture B Treatment with this compound A->B C MTT Assay for Cell Viability B->C D Annexin V/PI Staining B->D F IC50 Determination C->F E Flow Cytometry Analysis D->E G Quantification of Apoptosis E->G

Workflow for assessing the cytotoxic and apoptotic effects.

G cluster_1 Proposed Signaling Pathway of Action cluster_pi3k PI3K/AKT/mTOR Pathway cluster_jnk JNK Pathway cluster_mito Mitochondrial Apoptosis Compound This compound PI3K PI3K Compound->PI3K Inhibition MLK3 MLK3 Compound->MLK3 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 AKT->Bcl2 Activation Survival Cell Survival & Proliferation mTOR->Survival JNK JNK MLK3->JNK Apoptosis_JNK Apoptosis JNK->Apoptosis_JNK Bax Bax JNK->Bax CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis_Mito Apoptosis Casp3->Apoptosis_Mito

Hypothesized signaling pathways for the compound's action.

By providing these detailed protocols and conceptual frameworks, it is our hope to accelerate the research and development of this compound as a potential novel therapeutic agent.

References

Application Notes and Protocols for Dissolving 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family, a class of natural products known for a variety of biological activities, including potential anti-inflammatory and anti-tumor effects.[1] Proper dissolution of this compound is a critical first step for ensuring accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo studies, based on its known physicochemical properties.

Physicochemical Properties and Solubility

Understanding the solubility of this compound is fundamental to selecting the appropriate solvent for your experiments. This compound is a lipophilic molecule, as indicated by its chemical structure.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)Soluble[2][3]Common solvent for preparing stock solutions for in vitro assays.
AcetoneSoluble[2][3]Useful for initial dissolution; may require further dilution in aqueous buffers.
ChloroformSoluble[2][3]Primarily used for chemical analysis and extraction, not for biological experiments.
DichloromethaneSoluble[2][3]Similar to chloroform, mainly for non-biological applications.
Ethyl AcetateSoluble[2][3]Can be used for extraction and some chromatographic applications.
WaterInsolubleAs with most triterpenoids, direct dissolution in aqueous buffers is not feasible.
EthanolLikely SolubleDammarane triterpenoids generally show good solubility in ethanol.
MethanolLikely SolubleSimilar to ethanol, often a suitable solvent for this class of compounds.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Experiments (e.g., Cell-Based Assays)

This protocol is designed for preparing a high-concentration stock solution that can be serially diluted in cell culture media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Solvent Addition: Add a small volume of DMSO to the powder. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO based on the molecular weight of the compound (474.72 g/mol ).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

  • Volume Adjustment: Once the compound is fully dissolved, add DMSO to reach the final desired concentration.

  • Sterilization (Optional but Recommended): If the stock solution will be used in sterile cell culture, it can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[2]

dot

cluster_protocol Protocol for In Vitro Stock Solution weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Gentle Heat add_dmso->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol filter Sterile Filter (0.22 µm) adjust_vol->filter aliquot Aliquot and Store at -20°C filter->aliquot

Caption: Workflow for preparing a stock solution for in vitro experiments.

Preparation of Formulations for In Vivo Experiments

For animal studies, the compound needs to be in a biocompatible vehicle. This often involves a multi-step process to create a stable suspension or emulsion.

Materials:

  • This compound powder

  • DMSO

  • Tween 80 or Cremophor EL

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Dissolution: Dissolve the required amount of this compound in a small volume of DMSO.

  • Addition of Surfactant: Add a surfactant such as Tween 80 or Cremophor EL to the DMSO solution. A common starting ratio is 1:1 (DMSO:surfactant). Vortex thoroughly to mix.

  • Formation of a Suspension/Emulsion: Slowly add saline or PBS to the DMSO/surfactant mixture while vortexing continuously. The final concentration of DMSO and surfactant should be kept low (typically <10% for DMSO and <5% for the surfactant) to minimize toxicity in the animal model.

  • Homogenization: For a more uniform and stable preparation, sonicate the mixture on ice until it appears as a homogenous suspension or emulsion.

  • Administration: The formulation should be prepared fresh before each administration to ensure stability and consistency.

dot

cluster_protocol Protocol for In Vivo Formulation dissolve_dmso Dissolve in DMSO add_surfactant Add Surfactant (e.g., Tween 80) dissolve_dmso->add_surfactant add_saline Slowly Add Saline with Vortexing add_surfactant->add_saline homogenize Homogenize (e.g., Sonicate) add_saline->homogenize administer Administer Freshly Prepared homogenize->administer

Caption: Workflow for preparing a formulation for in vivo experiments.

Important Considerations

  • Purity of the Compound: Ensure the purity of this compound is appropriate for your experimental needs.

  • Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions to prevent degradation of the compound.

  • Light Sensitivity: While not explicitly reported, it is good practice to protect solutions of organic compounds from light by using amber vials or wrapping tubes in aluminum foil.

  • Trial Dilutions: Before preparing a large batch, it is advisable to perform a small-scale trial to ensure the compound dissolves completely at the desired concentration.

  • Final Solvent Concentration in Assays: When diluting the stock solution into aqueous media for experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system being studied (typically ≤ 0.5% for cell-based assays).

By following these guidelines and protocols, researchers can ensure the proper dissolution and handling of this compound, leading to more reliable and reproducible experimental outcomes.

References

Application Notes and Protocols for Testing 20S,24R-Epoxydammar-12,25-diol-3-one Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a tetracyclic triterpenoid (B12794562) belonging to the dammarane (B1241002) family, compounds of which are naturally found in various plants, including ginseng.[1] This class of molecules has garnered significant interest for its potential therapeutic properties, notably its anti-inflammatory, anti-tumor, and neuroprotective effects.[1] These application notes provide detailed protocols for utilizing relevant animal models to investigate the efficacy of this compound, with a focus on its neuroprotective and anti-inflammatory activities.

Recommended Animal Models

Based on the known biological activities of dammarane-type saponins, the following animal models are recommended for evaluating the therapeutic potential of this compound.

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: This model is ideal for studying the anti-neuroinflammatory and neuroprotective effects of the compound. Systemic or intracerebroventricular administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by microglial activation and the release of pro-inflammatory cytokines.[2][3] This model is relevant for studying conditions with a neuroinflammatory component, such as neurodegenerative diseases.

  • Chronic Social Defeat Stress (CSDS) Model: This model is well-suited for investigating the antidepressant and anxiolytic effects of the compound. The CSDS model induces a range of depression-like behaviors in mice, including social avoidance and anhedonia, which are associated with alterations in the hypothalamic-pituitary-adrenal (HPA) axis and neurotrophic factor signaling.[4]

  • Oxazolone-Induced Allergic Contact Dermatitis (ACD) Model: This model is appropriate for assessing the anti-inflammatory and immunomodulatory properties of the compound in the context of skin inflammation.[5]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Rats

Objective: To evaluate the efficacy of this compound in mitigating neuroinflammation and cognitive deficits induced by LPS.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile saline

  • Morris Water Maze apparatus

  • ELISA kits for TNF-α and IL-1β

  • Antibodies for immunofluorescence staining (e.g., Iba1 for microglia)

Experimental Workflow:

LPS_Workflow cluster_acclimatization Acclimatization (1 week) cluster_treatment Treatment Groups cluster_administration Administration cluster_behavioral Behavioral Testing (e.g., 24h post-LPS) cluster_analysis Biochemical and Histological Analysis acclimatize House rats under standard conditions groups Randomly divide into: - Vehicle + Saline - Vehicle + LPS - Compound + LPS acclimatize->groups pretreatment Administer Compound or Vehicle (e.g., daily for 7 days) groups->pretreatment lps_injection Induce neuroinflammation with intracerebroventricular LPS injection pretreatment->lps_injection mwm Morris Water Maze test for learning and memory lps_injection->mwm euthanasia Euthanize animals and collect brain tissue mwm->euthanasia biochem Measure pro-inflammatory cytokines (TNF-α, IL-1β) in hippocampus via ELISA euthanasia->biochem histo Assess microglial activation in hippocampus via Iba1 staining euthanasia->histo CSDS_Workflow cluster_screening Aggressor Screening cluster_csds Chronic Social Defeat Stress (e.g., 10 days) cluster_grouping Grouping cluster_treatment Treatment (e.g., 2-4 weeks) cluster_behavioral Behavioral Phenotyping cluster_analysis Biochemical Analysis screen Screen CD-1 mice for aggression defeat Daily physical defeat followed by sensory contact with aggressor screen->defeat divide Divide defeated mice into: - Susceptible - Resilient based on social interaction test defeat->divide treat Administer Compound or Vehicle to susceptible and control mice divide->treat spt Sucrose Preference Test (Anhedonia) treat->spt fst Forced Swim Test (Behavioral Despair) spt->fst collect Collect blood and brain tissue fst->collect corticosterone Measure serum corticosterone collect->corticosterone bdnf Measure hippocampal BDNF levels collect->bdnf Neuroinflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_activation NF-κB Activation TLR4->NFkB_activation Activates HMGB1 HMGB1 HMGB1->TLR4 Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_activation->Proinflammatory_Cytokines Upregulates Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage Compound 20S,24R-Epoxydammar- 12,25-diol-3-one Compound->TLR4 Inhibits Compound->HMGB1 Inhibits

References

High-Purity Reference Standard: 20S,24R-Epoxydammar-12,25-diol-3-one - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

20S,24R-Epoxydammar-12,25-diol-3-one is a dammarane-type triterpenoid (B12794562), a class of natural products known for their diverse biological activities. This high-purity reference standard is intended for use in a variety of research and development applications, including as a quantitative standard for analytical method development, a reference for purity assessments, and a tool for investigating biological pathways. Dammarane triterpenoids are metabolites of ginsenosides, the active components of ginseng, and have demonstrated potential anti-inflammatory and anti-tumor properties. This document provides detailed application notes and experimental protocols for the effective use of this reference standard.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₃₀H₅₀O₄[1][2]
Molecular Weight 474.7 g/mol [1]
CAS Number 25279-15-6[3]
Appearance White to off-white solidCommercially available data
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[4]
Purity ≥98% (by HPLC)Commercially available data
Storage Store at -20°C for long-term stability. Protect from light.General laboratory practice

Analytical Protocols

Purity Determination and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purity assessment and quantification of this compound using HPLC with UV detection. Optimization may be required based on the specific instrumentation and sample matrix.

3.1.1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of the this compound reference standard and dissolve it in 5 mL of methanol (B129727) in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

3.1.2. Chromatographic Conditions

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 205 nm
Injection Volume 10 µL

3.1.3. Data Analysis

  • Inject the working standard solutions and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

  • Calculate the purity of the reference standard by dividing the peak area of the main component by the total peak area of all components in the chromatogram.

Stability Testing Protocol

To ensure the integrity of the reference standard over time, a stability testing protocol should be implemented.

3.2.1. Long-Term Stability

  • Store aliquots of the reference standard at the recommended long-term storage condition (-20°C).

  • At specified time points (e.g., 0, 6, 12, 24, and 36 months), analyze an aliquot for purity and content as described in the HPLC protocol.

  • A significant change is defined as a failure to meet the established purity specification.

3.2.2. Short-Term Stability (For Shipping and Handling)

  • Expose aliquots of the reference standard to elevated temperature and/or humidity conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2 weeks).

  • Analyze the stressed samples for purity and compare the results to a sample stored under long-term conditions.

Biological Activity and Potential Signaling Pathways

While direct experimental data on the signaling pathways modulated by this compound is limited, studies on structurally related dammarane-type triterpenoids and protopanaxadiol (B1677965) (PPD) metabolites suggest potential mechanisms of action, particularly in the context of anti-inflammatory and anti-cancer activities.

Potential Anti-Inflammatory Signaling Pathways

Dammarane-type triterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The diagram below illustrates a potential mechanism.

G Potential Anti-Inflammatory Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Inflammatory_Genes Induces Transcription Compound 20S,24R-Epoxydammar- 12,25-diol-3-one Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Pro-Apoptotic Signaling Pathway in Cancer Cells

Protopanaxadiol (PPD), a related metabolite, has been shown to induce apoptosis in cancer cells through the activation of endoplasmic reticulum (ER) stress and p53 signaling.

G Potential Pro-Apoptotic Signaling Pathway Compound 20S,24R-Epoxydammar- 12,25-diol-3-one ER_Stress ER Stress Compound->ER_Stress p53 p53 Activation Compound->p53 Noxa Noxa ER_Stress->Noxa Induces Puma Puma p53->Puma Induces Bax_Bak Bax/Bak Activation Puma->Bax_Bak Noxa->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential induction of apoptosis via ER stress and p53.

Experimental Workflow for Biological Assays

The following diagram outlines a general workflow for investigating the biological activity of this compound in a cell-based assay.

G Experimental Workflow for Cell-Based Assays cluster_assays Assays start Start cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) start->cell_culture treatment Treatment with 20S,24R-Epoxydammar- 12,25-diol-3-one cell_culture->treatment incubation Incubation (Time-course/Dose-response) treatment->incubation data_collection Data Collection incubation->data_collection viability Cell Viability Assay (e.g., MTT) data_collection->viability elisa Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) data_collection->elisa western_blot Protein Expression Analysis (e.g., Western Blot for NF-κB, Caspases) data_collection->western_blot qpcr Gene Expression Analysis (e.g., qPCR for Inflammatory Genes) data_collection->qpcr end End

Caption: General workflow for in vitro biological evaluation.

Disclaimer

This document is intended for informational purposes only and for use by qualified professionals. The protocols provided are general guidelines and may require optimization for specific applications and laboratory conditions. It is the user's responsibility to validate any methods and ensure their suitability for the intended purpose. The biological activities and signaling pathways described are based on studies of structurally related compounds and should be considered potential mechanisms that require experimental verification for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of 20S,24R-Epoxydammar-12,25-diol-3-one synthesis. The synthesis of this complex triterpenoid (B12794562) often involves a multi-step process, with the key transformations being the selective oxidation of the C-3 hydroxyl group and the stereoselective epoxidation of the C-24/C-25 double bond of the starting material, typically 20(S)-protopanaxadiol (PPD).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, categorized by the reaction step.

I. Selective Oxidation of the C-3 Hydroxyl Group

Q1: I am observing a low yield of the 3-keto product. What are the potential causes and solutions?

A1: Low yields in the C-3 oxidation of protopanaxadiol (B1677965) can stem from several factors:

  • Incomplete Reaction: The oxidizing agent may not be sufficiently reactive, or the reaction time may be too short. Consider extending the reaction time or switching to a more potent oxidizing agent.

  • Over-oxidation: Stronger oxidizing agents can lead to the formation of undesired byproducts. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Reaction Conditions: Temperature and pH can significantly influence the reaction rate and selectivity. Ensure that the reaction is performed under the recommended conditions for the chosen oxidizing agent.

Troubleshooting Guide: Low Oxidation Yield

Potential Cause Recommended Action
Insufficient oxidizing agentIncrease the molar equivalents of the oxidizing agent incrementally (e.g., 1.5, 2.0, 2.5 equivalents).
Short reaction timeMonitor the reaction progress using TLC. Extend the reaction time until the starting material is consumed.
Low reaction temperatureGradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.
Inappropriate solventEnsure the solvent is anhydrous and compatible with the oxidizing agent. Dichloromethane (B109758) (DCM) or acetone (B3395972) are commonly used.

Q2: I am seeing multiple spots on my TLC after the oxidation reaction. How can I identify and minimize the formation of byproducts?

A2: The formation of multiple products indicates a lack of selectivity. Common byproducts include over-oxidation products or the oxidation of other hydroxyl groups.

  • Characterization: Isolate the major byproducts using column chromatography and characterize them by NMR and Mass Spectrometry to understand the side reactions.

  • Minimization Strategies:

    • Use a milder and more selective oxidizing agent.

    • Protect the more reactive hydroxyl groups if selectivity remains an issue, though this adds extra steps to the synthesis.

    • Optimize the reaction temperature; lower temperatures often favor higher selectivity.

II. Stereoselective Epoxidation of the C-24/C-25 Double Bond

Q3: My epoxidation reaction is giving a low yield of the desired 20S,24R-epoxide. How can I improve this?

A3: Low epoxidation yields can be attributed to several factors:

  • Reagent Decomposition: Peroxy acids like m-CPBA can decompose if not stored properly or if the reaction is run at too high a temperature. Use fresh reagent and maintain the recommended temperature.

  • Steric Hindrance: The bulky nature of the triterpenoid substrate can hinder the approach of the oxidizing agent. Using a less sterically demanding epoxidizing agent might be beneficial.

  • Side Reactions: The acidic nature of the m-CPBA byproduct (m-chlorobenzoic acid) can sometimes catalyze the opening of the newly formed epoxide ring. Buffering the reaction mixture can mitigate this.

Troubleshooting Guide: Low Epoxidation Yield

Potential Cause Recommended Action
Inactive m-CPBAUse freshly opened or purified m-CPBA.
Insufficient reaction timeMonitor the reaction by TLC and allow it to proceed to completion.
Low reaction temperatureWhile low temperatures are generally preferred for selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.
Epoxide ring-openingAdd a mild base, such as sodium bicarbonate (NaHCO₃), to the reaction mixture to neutralize the acidic byproduct.

Q4: I am obtaining a mixture of diastereomers (24R and 24S epoxides). How can I improve the stereoselectivity of the epoxidation?

A4: Achieving high stereoselectivity is a common challenge in the epoxidation of complex molecules. The facial selectivity of the attack on the double bond determines the stereochemistry of the resulting epoxide.

  • Influence of the C-20 Hydroxyl Group: The stereochemistry at C-24 can be influenced by the directing effect of the nearby C-20 hydroxyl group.

  • Choice of Epoxidizing Agent: Different epoxidizing agents can exhibit different degrees of stereoselectivity. While m-CPBA is commonly used, other reagents might offer better control.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the more stable diastereomer.

Comparative Data on Epoxidation Conditions (Literature-based for similar substrates)

Epoxidizing Agent Solvent Temperature (°C) Typical Diastereomeric Ratio (R:S) Reference
m-CPBADichloromethane0 to RTVariable, often requires optimizationGeneral Knowledge
Trifluoroperacetic acidDichloromethane0Can offer higher selectivityGeneral Knowledge
Vanadyl acetylacetonate/TBHPToluene0 to RTCan be highly selectiveGeneral Knowledge
III. Purification

Q5: I am having difficulty purifying the final product from the reaction mixture. What are the recommended purification methods?

A5: The purification of dammarane-type saponins (B1172615) can be challenging due to their similar polarities. A multi-step purification strategy is often necessary.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method. A gradient elution system, for example, with a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically employed.

  • Preparative HPLC: For obtaining highly pure material, preparative reverse-phase HPLC can be used as a final purification step.

Recommended Purification Protocol

Step Stationary Phase Mobile Phase (Gradient) Purpose
1. Flash ChromatographySilica Gel (230-400 mesh)Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)Removal of non-polar impurities and separation of major components.
2. Preparative TLCSilica Gel PlatesOptimized Hexane:Ethyl Acetate mixtureIsolation of the target compound from closely eluting impurities.
3. Preparative HPLC (optional)C18 Reverse PhaseAcetonitrile:Water or Methanol:WaterFinal polishing to achieve high purity.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, based on established methodologies for similar compounds.

Protocol 1: Selective Oxidation of 20(S)-Protopanaxadiol at the C-3 Position
  • Dissolution: Dissolve 20(S)-protopanaxadiol (1.0 g, 1 equivalent) in anhydrous dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Oxidizing Agent: Slowly add pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Extraction: Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-keto product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Protocol 2: Stereoselective Epoxidation of the C-24/C-25 Double Bond
  • Dissolution: Dissolve the 3-keto-protopanaxadiol (0.5 g, 1 equivalent) in anhydrous dichloromethane (25 mL) in a round-bottom flask.

  • Buffering (Optional but Recommended): Add powdered sodium bicarbonate (2.0 equivalents).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of m-CPBA: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (77% purity, 1.2 equivalents) portion-wise to the stirred suspension.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.

  • Quenching: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (B76179) (20 mL).

  • Extraction: Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired 20S,24R-epoxide.

Visualizations

Synthesis Pathway

Synthesis_Pathway PPD 20(S)-Protopanaxadiol Keto_PPD 3-keto-Protopanaxadiol PPD->Keto_PPD Selective Oxidation (e.g., PCC) Target This compound Keto_PPD->Target Stereoselective Epoxidation (e.g., m-CPBA) Troubleshooting_Low_Yield Start Low Yield Observed Check_Starting_Material Check Purity of Starting Material Start->Check_Starting_Material Reaction_Step Identify Problematic Step (Oxidation or Epoxidation) Check_Starting_Material->Reaction_Step Oxidation_Issues Troubleshoot Oxidation Reaction_Step->Oxidation_Issues Oxidation Epoxidation_Issues Troubleshoot Epoxidation Reaction_Step->Epoxidation_Issues Epoxidation Optimize_Oxidation Optimize Oxidizing Agent / Time / Temp Oxidation_Issues->Optimize_Oxidation Optimize_Epoxidation Optimize Epoxidizing Agent / Temp / Stoichiometry Epoxidation_Issues->Optimize_Epoxidation Purification_Losses Assess Purification Losses Optimize_Oxidation->Purification_Losses Optimize_Epoxidation->Purification_Losses Optimize_Purification Optimize Chromatography Conditions Purification_Losses->Optimize_Purification End Yield Improved Optimize_Purification->End Reagent_Selectivity Reagent_Choice Reagent Choice Crucial for Selectivity Oxidation Oxidation Mild (e.g., PCC) Strong (e.g., Jones Reagent) Reagent_Choice->Oxidation Epoxidation Epoxidation m-CPBA Sharpless Epoxidation Reagent_Choice->Epoxidation Selectivity_Outcome Selectivity Outcome High Selectivity (Desired Product) Low Selectivity (Byproducts) Oxidation:f0->Selectivity_Outcome:f0 Favors Oxidation:f1->Selectivity_Outcome:f1 May lead to Epoxidation:f0->Selectivity_Outcome Influences Diastereoselectivity Epoxidation:f1->Selectivity_Outcome:f0 Can provide high enantioselectivity

Technical Support Center: Overcoming Solubility Challenges of 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the solubility of 20S,24R-Epoxydammar-12,25-diol-3-one in aqueous solutions. This dammarane-type triterpenoid (B12794562) exhibits potent biological activities but is characterized by its hydrophobic nature, leading to significant challenges in achieving concentrations suitable for in vitro and in vivo studies.

Troubleshooting Guide

This section addresses common problems encountered when preparing aqueous solutions of this compound.

Problem 1: The compound precipitates out of my aqueous buffer.

  • Question: I dissolved this compound in an organic solvent to make a stock solution and then diluted it into my aqueous experimental buffer, but a precipitate formed immediately. What went wrong?

  • Answer: This is a common issue when diluting a hydrophobic compound from a concentrated organic stock into an aqueous medium. The organic solvent concentration may not be high enough in the final solution to maintain solubility. Here are some steps to troubleshoot this:

    • Increase the co-solvent concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous buffer may be too low. While it's important to minimize solvent concentration to avoid off-target effects, a certain amount is necessary to keep the compound in solution. See Table 1 for recommended starting concentrations of common co-solvents. It is crucial to maintain a consistent final solvent concentration across all experimental conditions, including vehicle controls.

    • Use a different co-solvent: Not all organic solvents have the same solubilizing power for every compound. If DMSO is causing issues, consider ethanol (B145695). For some related compounds, a 1:1 solution of ethanol and PBS has been used successfully.

    • Employ sonication: After diluting the stock solution into the aqueous buffer, sonication can help to disperse the compound and break up small aggregates, promoting dissolution.

    • Consider alternative solubilization strategies: If co-solvents alone are insufficient or undesirable for your experimental system, more advanced formulation techniques such as the use of cyclodextrins or the preparation of phospholipid complexes may be necessary. Refer to the detailed protocols in this guide.

Problem 2: I'm concerned about the biological effects of the organic solvent.

  • Question: My in vitro assay is sensitive to organic solvents. How can I dissolve this compound in an aqueous solution with minimal or no organic solvent?

  • Answer: This is a valid concern, as organic solvents can influence cellular behavior. Here are some strategies to minimize or eliminate the need for organic co-solvents:

    • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1] This is a highly effective method for enhancing the water solubility of triterpenoids. Studies on the related compound 20(S)-protopanaxatriol have shown a 290-fold increase in solubility with a modified β-cyclodextrin.[2]

    • Phospholipid Complexes (Phytosomes): Forming a complex of the compound with phospholipids (B1166683) can significantly enhance its aqueous dispersibility and bioavailability. A phospholipid complex of the structurally similar 20(S)-protopanaxadiol increased its equilibrium solubility in water by 6.53 times.[3][4]

    • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles is another advanced strategy. For instance, conjugating protopanaxadiol (B1677965) with polyethylene (B3416737) glycol (PEG) has been shown to improve its water solubility and allow for the formation of self-assembling nanoparticles.[5]

Problem 3: I need to prepare a high-concentration stock solution.

  • Question: What is the best solvent for preparing a concentrated stock solution of this compound?

  • Answer: For high-concentration stock solutions, pure, anhydrous organic solvents are recommended. Based on supplier information and data for related compounds, the following solvents are suitable:

    • Dimethyl sulfoxide (B87167) (DMSO): A common choice for creating high-concentration stock solutions of hydrophobic compounds for in vitro use. A stock solution of 10 mM in DMSO is often achievable.[6]

    • Ethanol: Another effective solvent for many triterpenoids.

    • Other Organic Solvents: Chloroform, dichloromethane, and acetone (B3395972) are also effective solvents but are generally not compatible with biological assays.[6]

    It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water, which could cause precipitation.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Can I heat the solution to improve solubility?

A2: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in organic solvents or co-solvent mixtures. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Always check the compound's stability at elevated temperatures if this is a critical part of your protocol.

Q3: How do co-solvents work to increase solubility?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system. This decrease in polarity reduces the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing the solubility of nonpolar compounds.

Q4: Are there any known incompatibilities with common buffer components?

A4: There are no widely reported incompatibilities of dammarane-type triterpenoids with common biological buffer components like phosphates or TRIS. However, when using high concentrations of solubilizing agents like cyclodextrins, it is advisable to ensure they do not interfere with other components of your assay.

Data Presentation

Table 1: Solubility of Related Dammarane Triterpenoids in Various Solvents

CompoundSolvent/SystemReported Solubility/ConcentrationReference
This compoundDMSO10 mM (stock solution)[6]
Ginsenoside Rg1DMSO, Dimethylformamide~10 mg/mL[7]
Ginsenoside Rg11:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[7]
20(S)-ProtopanaxadiolWater (as phospholipid complex)6.53-fold increase vs. free PPD[3][4]
20(S)-ProtopanaxatriolWater (with modified β-cyclodextrin)290-fold increase vs. free PPT[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, gently warm the solution to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved.

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C.

Protocol 2: Solubilization using a Co-solvent System for In Vitro Assays

  • Prepare Stock Solution: Prepare a concentrated stock solution in 100% DMSO or ethanol as described in Protocol 1.

  • Dilution into Media: For your experiment, serially dilute the stock solution directly into the pre-warmed cell culture medium or aqueous buffer. It is critical to add the stock solution to the aqueous medium and not the other way around.

  • Mixing: Immediately after adding the stock solution, vortex or gently pipette the solution to ensure rapid and uniform mixing. This minimizes localized high concentrations that can lead to precipitation.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent is consistent across all experimental groups, including the vehicle control. For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a common starting point.

  • Cyclodextrin Solution: Prepare an aqueous solution of the chosen cyclodextrin in your desired buffer.

  • Complexation:

    • Method A (Kneading): Create a paste of the compound and a small amount of the cyclodextrin solution. Knead this mixture thoroughly for 30-60 minutes. Gradually add the remaining cyclodextrin solution while continuing to mix.

    • Method B (Co-evaporation): Dissolve both the compound and the cyclodextrin in a suitable organic solvent (e.g., ethanol). Evaporate the solvent under reduced pressure to form a thin film. Reconstitute the film in the desired aqueous buffer.

  • Equilibration: Stir the resulting mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your aqueous solution of the complex.

Visualizations

experimental_workflow cluster_preparation Preparation of Stock Solution cluster_dilution Dilution for Aqueous Assay cluster_troubleshooting Troubleshooting weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve dilute Dilute stock into aqueous buffer dissolve->dilute Concentrated Stock Solution mix Vortex/Mix immediately dilute->mix final_solution Final aqueous solution mix->final_solution precipitate Precipitation Occurs final_solution->precipitate increase_cosolvent Increase co-solvent % precipitate->increase_cosolvent use_cyclodextrin Use Cyclodextrin precipitate->use_cyclodextrin use_nanoparticles Nanoparticle Formulation precipitate->use_nanoparticles

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

logical_relationship cluster_methods Solubilization Strategies cluster_considerations Key Considerations start Poor Aqueous Solubility of This compound cosolvents Co-solvents (DMSO, Ethanol) start->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) start->cyclodextrins formulations Advanced Formulations (Liposomes, Nanoparticles) start->formulations toxicity Solvent Toxicity cosolvents->toxicity stability Compound Stability cyclodextrins->stability concentration Final Concentration formulations->concentration

Caption: Key strategies and considerations for overcoming solubility issues.

References

Stability testing of 20S,24R-Epoxydammar-12,25-diol-3-one in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers working with 20S,24R-Epoxydammar-12,25-diol-3-one (CAS: 25279-15-6). It covers stability in common laboratory solvents, recommended experimental protocols, and troubleshooting for potential issues.

Disclaimer: Publicly available stability data specifically for this compound is limited. The following information is based on established principles for stability testing of dammarane-type triterpenoids and other natural products.[1][2][3] Researchers should always conduct their own stability assessments for their specific experimental conditions and formulations.

Frequently Asked Questions (FAQs)

Q1: What solvents are recommended for dissolving and storing this compound?

A1: This compound is reported to be soluble in solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate.[4] For biological assays, DMSO is a common choice. For long-term storage, it is recommended to store solutions as aliquots in tightly sealed vials at -20°C or below.[4] Stock solutions in DMSO are generally usable for up to two weeks when stored at -20°C.[4]

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: Like many triterpenoids, degradation can be influenced by several factors, including temperature, light exposure, pH (hydrolysis), and oxidation.[2][5][6] It is crucial to control these variables during storage and experimentation. Stress testing, which involves exposing the compound to harsh conditions, helps identify potential degradation pathways.[5][6]

Q3: What is a "stability-indicating method," and why is it important?

A3: A stability-indicating method is a validated analytical procedure, typically using HPLC or LC-MS, that can accurately quantify the active compound and distinguish it from any degradation products, impurities, or excipients. This ensures that the measured concentration corresponds only to the intact compound, which is critical for accurate results.

Q4: How long can I expect the compound to be stable in solution at room temperature?

A4: Stability at room temperature is highly dependent on the solvent and the presence of light or contaminants. A study on dammarane-type saponins (B1172615) showed good stability in solution when kept at room temperature for 48 hours, but this should be verified for your specific compound and conditions.[3] It is best practice to prepare fresh solutions for experiments or to minimize the time stock solutions spend at room temperature.[4]

Data Presentation: Representative Stability Data

While specific data for this compound is unavailable, the following table illustrates how stability data for a similar dammarane-type triterpenoid (B12794562) might be presented. This data is hypothetical and for illustrative purposes only . It shows the percentage of the compound remaining after storage under different conditions, as determined by a stability-indicating HPLC method.

SolventConcentrationTemperatureTime Point% Remaining (Mean ± SD)Appearance
DMSO10 mM-20°C30 Days99.5 ± 0.4%Clear, Colorless
DMSO10 mM4°C30 Days98.1 ± 0.6%Clear, Colorless
DMSO10 mM25°C (Dark)7 Days94.3 ± 1.1%Clear, Colorless
DMSO10 mM25°C (Light)7 Days89.7 ± 1.5%Slight Yellow Tint
Ethanol1 mg/mL4°C30 Days99.2 ± 0.5%Clear, Colorless
Ethanol1 mg/mL25°C (Dark)7 Days96.8 ± 0.9%Clear, Colorless
Acetonitrile (B52724):Water (1:1)1 mg/mL25°C (Dark)7 Days97.5 ± 0.7%Clear, Colorless

Experimental Protocols

Protocol 1: General Solution Stability Assessment

This protocol outlines a method for determining the stability of this compound in a chosen solvent over time.

  • Preparation of Stock Solution:

    • Accurately weigh the compound and dissolve it in the desired solvent (e.g., HPLC-grade DMSO) to a final concentration of 10 mM.

    • Ensure complete dissolution using gentle vortexing or sonication.

  • Sample Aliquoting and Storage:

    • Dispense the stock solution into multiple amber glass HPLC vials to minimize light exposure.

    • Prepare triplicate samples for each condition to be tested.

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C).

  • Time-Point Analysis:

    • Establish analysis time points (e.g., 0, 24, 48, 72 hours, 7 days, 14 days, 30 days).[7]

    • At each time point, retrieve three vials from each storage condition. Allow them to equilibrate to room temperature for at least one hour before analysis.[4]

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is typically suitable for dammarane (B1241002) triterpenoids.[8]

    • Mobile Phase: A gradient of acetonitrile and water is common.

    • Detection: Use a UV detector (e.g., at 203 nm, typical for saponins lacking strong chromophores) or an Evaporative Light Scattering Detector (ELSD).[8]

    • Quantification: Calculate the peak area of the parent compound. The percentage remaining is determined by comparing the peak area at a given time point to the peak area at time zero.

Protocol 2: Forced Degradation Study

Forced degradation (stress testing) is used to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile:water 1:1).

  • Stress Conditions: Expose the solution to the following conditions in separate experiments:[6][9]

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 2-8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 2-8 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photostability: Expose the solution to a light source as per ICH Q1B guidelines.

  • Neutralization and Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all stressed samples, along with an unstressed control, by HPLC or LC-MS to identify and quantify any degradation products. The goal is to achieve 5-20% degradation.[9]

Mandatory Visualizations

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent (e.g., DMSO) A->B C Create Aliquots in Amber Vials B->C S1 Time Point 0 (Control) C->S1 S2 Condition 1 (e.g., 25°C) C->S2 S3 Condition 2 (e.g., 4°C) C->S3 S4 Condition 3 (e.g., -20°C) C->S4 D Equilibrate to Room Temperature S1->D S2->D S3->D S4->D E HPLC-UV/ELSD Analysis D->E F Calculate % Remaining vs. T0 E->F G cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_other Other Factors center_node Compound Stability pH pH (Hydrolysis) center_node->pH Oxidation Oxidation center_node->Oxidation Solvent Solvent Type center_node->Solvent Temp Temperature center_node->Temp Light Light Exposure center_node->Light Conc Concentration center_node->Conc Container Container Material center_node->Container

References

How to prevent degradation of 20S,24R-Epoxydammar-12,25-diol-3-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 20S,24R-Epoxydammar-12,25-diol-3-one during storage.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.

Observed Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent experimental results. Degradation of the compound due to improper storage conditions.1. Verify storage conditions (see recommended storage conditions below). 2. Assess the purity of the compound using a suitable analytical method (e.g., HPLC, qNMR). 3. If degradation is confirmed, acquire a new, quality-controlled batch of the compound.
Appearance of new peaks in HPLC or other analytical readouts. Chemical degradation, such as hydrolysis, oxidation, or epimerization.1. Perform forced degradation studies to identify potential degradation products. 2. Characterize the new peaks using techniques like LC-MS and NMR to understand the degradation pathway. 3. Adjust storage conditions to mitigate the specific type of degradation (e.g., protect from light, store under inert gas).
Change in physical appearance (e.g., color change, clumping). Oxidation or absorption of moisture.1. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. For long-term storage, use a desiccator to minimize moisture exposure.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. Some suppliers suggest that under these conditions, the product can be stored for up to 24 months. For even greater stability, storage at -20°C is also a common practice for dammarane-type triterpenoids.[1]

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared fresh for use whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally usable for up to two weeks. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and data from related dammarane (B1241002) triterpenoids, the following degradation pathways are possible:

  • Hydrolysis: The epoxy ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would open the ring to form a diol.

  • Oxidation: Triterpenoids can undergo oxidation, particularly when exposed to air and light over extended periods.[2] This can lead to the formation of various oxidized derivatives.

  • Epimerization: The stereocenters at C-20 and C-24 could be susceptible to epimerization under certain conditions, leading to the formation of diastereomers with potentially different biological activities. The formation of C-24 epimers of similar epoxydammarane compounds has been reported.[1][3]

Q4: How can I check the purity of my stored compound?

A4: The purity of this compound can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or MS) is a common method. Quantitative ¹H Nuclear Magnetic Resonance (qNMR) can also be a powerful tool for determining the absolute purity of dammarane-type compounds without the need for a reference standard of the impurities.

Q5: Are there any solvents I should avoid when working with this compound?

A5: While generally soluble in common organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, it is crucial to use high-purity, anhydrous solvents to minimize the risk of degradation. Protic solvents, especially in the presence of acidic or basic impurities, could promote the hydrolysis of the epoxy ring.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Duration Atmosphere Container
Solid2-8°CUp to 24 monthsInert gas (e.g., Argon) recommendedTightly sealed, light-protectant vial
Solid-20°CLong-termInert gas (e.g., Argon) recommendedTightly sealed, light-protectant vial
Solution-20°CUp to 2 weeksAir-tightTightly sealed vials

Experimental Protocols

Protocol 1: Stability Assessment using HPLC
  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the stored compound in the same solvent to achieve a concentration within the range of the calibration curve.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the standard solutions and the sample solution. Compare the chromatogram of the stored sample to that of a fresh, high-purity standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

Protocol 2: Forced Degradation Study
  • Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution to UV light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at each time point.

  • Analysis: Neutralize the acidic and basic samples before analysis by HPLC-MS to identify and characterize any degradation products.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting solid Solid Compound (2-8°C or -20°C) hplc HPLC Analysis solid->hplc qnmr qNMR Analysis solid->qnmr solution Stock Solution (-20°C) solution->hplc degradation Degradation Detected hplc->degradation New Peaks / Reduced Main Peak no_degradation No Degradation hplc->no_degradation Clean Chromatogram qnmr->degradation Lower Purity qnmr->no_degradation High Purity forced_degradation Forced Degradation Study degradation->forced_degradation Identify Degradants

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways main_compound 20S,24R-Epoxydammar- 12,25-diol-3-one hydrolysis Hydrolysis (Ring Opening) main_compound->hydrolysis Acid/Base, H₂O oxidation Oxidation Products main_compound->oxidation O₂, Light epimerization Epimerization (C-20 or C-24) main_compound->epimerization Heat, pH

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing Cell Permeability of 20S,24R-Epoxydammar-12,25-diol-3-one for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vitro cell permeability of the dammarane-type triterpenoid (B12794562), 20S,24R-Epoxydammar-12,25-diol-3-one.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

A1: this compound is a naturally occurring dammarane-type triterpenoid with potential therapeutic properties, including cytotoxic and anti-inflammatory activities.[1] Like many other triterpenoids, it is a lipophilic molecule, which often results in poor aqueous solubility and limited permeability across cell membranes in in vitro experiments. This can lead to underestimation of its biological activity and inconsistent experimental results.

Q2: What are the initial signs of poor cell permeability in my experiments?

A2: Common indicators of poor cell permeability include:

  • Low or inconsistent biological activity, even at high concentrations.

  • Precipitation of the compound in aqueous cell culture media.

  • Difficulty in achieving a linear dose-response curve.

  • Discrepancies between results from cell-free (e.g., enzyme inhibition) and cell-based assays.

Q3: What are the main strategies to enhance the cell permeability of this compound?

A3: The primary approaches to improve the cellular uptake of hydrophobic compounds like this compound involve:

  • Formulation with solubilizing agents: Using co-solvents or complexing agents to increase its concentration in the cell culture medium.

  • Advanced drug delivery systems: Encapsulating the compound in nanoparticle formulations to facilitate cellular entry.

  • Chemical modification: Synthesizing more soluble prodrugs that are converted to the active compound inside the cell.

Q4: Which in vitro assays can I use to measure the cell permeability of this compound?

A4: The two most common and well-established in vitro models for assessing intestinal drug absorption and permeability are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This cell-free assay predicts passive diffusion across an artificial lipid membrane.

  • Caco-2 Cell Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, providing insights into both passive and active transport mechanisms.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium

Description: Upon dilution of the DMSO stock solution of this compound into the aqueous cell culture medium, a precipitate is observed, either immediately or over time.

Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Decrease the final concentration of the compound in the assay.The compound remains in solution, but the desired concentration range may not be achievable.
Increase the percentage of co-solvent (e.g., DMSO) in the final medium. Caution: High DMSO concentrations can be toxic to cells.The compound dissolves, but a vehicle control with the same DMSO concentration is crucial to assess solvent-induced cytotoxicity.
Formulate the compound with a solubilizing agent, such as a cyclodextrin.The compound forms a complex with the cyclodextrin, increasing its apparent solubility in the aqueous medium.
Issue 2: Low or Inconsistent Biological Activity

Description: The compound shows little to no effect in a cell-based assay, or the results are not reproducible, despite success in cell-free systems.

Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Permeability Perform a PAMPA or Caco-2 permeability assay to quantify the compound's ability to cross a membrane.The assay will provide an apparent permeability coefficient (Papp) value, indicating whether the permeability is low, moderate, or high.
Utilize a permeability enhancement strategy, such as formulation with cyclodextrins or lipid nanoparticles.Increased intracellular concentration of the compound, leading to a more potent and consistent biological response.
Compound Degradation Assess the stability of the compound in the cell culture medium over the time course of the experiment using an analytical method like HPLC or LC-MS.Determine if the compound is degrading, which would necessitate shorter incubation times or the use of stabilizing agents.
Efflux by Transporters If using a Caco-2 assay, determine the efflux ratio by measuring permeability in both directions (apical to basolateral and basolateral to apical).An efflux ratio greater than 2 suggests the compound is actively pumped out of the cells by transporters like P-glycoprotein.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Cell Permeability
Molecular Formula C₃₀H₅₀O₄-
Molecular Weight 474.72 g/mol Within the range for potential oral bioavailability.
Predicted XLogP3-AA 5.6Highly lipophilic, suggesting poor aqueous solubility.
Solubility Soluble in DMSO, Chloroform, Acetone. Poorly soluble in aqueous solutions.A co-solvent is necessary for in vitro studies.

Table 2: Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays

Papp Value (x 10⁻⁶ cm/s)Permeability ClassificationPredicted In Vivo Absorption
< 1.0LowPoor (0-20%)
1.0 - 10.0ModerateModerate (20-70%)
> 10.0HighHigh (70-100%)

Note: These are generally accepted ranges and can vary slightly between laboratories.[2][3][4][5]

Experimental Protocols

Protocol 1: Preparation of a Triterpenoid-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol describes a simple and effective method for preparing an inclusion complex to enhance the aqueous solubility of this compound.[6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (B145695)/water (1:1, v/v) solution

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Calculate the required amounts of the triterpenoid and HP-β-CD for a 1:2 molar ratio.

  • Place the HP-β-CD in the mortar.

  • Add a small amount of the ethanol/water solution to the HP-β-CD to form a paste.

  • Dissolve the triterpenoid in a minimal amount of ethanol and add it dropwise to the HP-β-CD paste while continuously kneading with the pestle.

  • Continue kneading for 60 minutes. Add small amounts of the ethanol/water solution if the mixture becomes too dry.

  • Dry the resulting paste in a vacuum oven at 40°C until a constant weight is achieved.

  • Grind the dried complex into a fine powder. The complex is now ready to be dissolved in aqueous media for in vitro experiments.

Protocol 2: Formulation of Triterpenoid-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

This protocol outlines the preparation of solid lipid nanoparticles (SLNs) to encapsulate the triterpenoid, potentially enhancing its cellular uptake.[8][9][10][11]

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Surfactant (e.g., Poloxamer 188)

  • High-shear homogenizer

  • Water bath

Procedure:

  • Melt the solid lipid by heating it to 5-10°C above its melting point in a water bath.

  • Dissolve the triterpenoid in the molten lipid.

  • In a separate beaker, heat an aqueous solution of the surfactant to the same temperature.

  • Add the hot aqueous surfactant solution to the molten lipid phase.

  • Immediately emulsify the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • Cool the pre-emulsion to room temperature while stirring. The lipid will recrystallize, forming the solid lipid nanoparticles with the encapsulated triterpenoid.

  • The resulting SLN dispersion can be used for in vitro studies. Characterize the particle size and encapsulation efficiency as needed.

Protocol 3: Caco-2 Permeability Assay

This protocol provides a general procedure for assessing the permeability of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS for compound quantification

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • For Apical to Basolateral (A-B) Permeability:

    • Add the test compound solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

  • For Basolateral to Apical (B-A) Permeability (to assess efflux):

    • Add the test compound solution in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Mandatory Visualization

experimental_workflow cluster_prep Compound Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis stock Stock Solution (in DMSO) formulation Permeability Enhancement (Cyclodextrin or Nanoparticle) stock->formulation Optional working Working Solution (in Assay Buffer) stock->working formulation->working pampa PAMPA working->pampa caco2 Caco-2 Assay working->caco2 quant LC-MS/MS Quantification pampa->quant caco2->quant papp Calculate Papp quant->papp er Calculate Efflux Ratio papp->er

Caption: Experimental workflow for assessing and enhancing cell permeability.

LXR_alpha_pathway compound Dammarane (B1241002) Triterpenoid lxr LXRα compound->lxr Activates rxr RXR lxr->rxr Heterodimerizes with lxre LXR Response Element (LXRE) rxr->lxre Binds to abca1 ABCA1 Gene lxre->abca1 Induces Transcription anti_inflam Anti-inflammatory Effects lxre->anti_inflam chol_efflux Cholesterol Efflux abca1->chol_efflux

Caption: Activation of the LXRα signaling pathway by a dammarane triterpenoid.[12][13][14]

NFkB_pathway cluster_cytoplasm Cytoplasm tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocates to genes Inflammatory Genes (e.g., COX-2, iNOS) nucleus->genes Induces Transcription compound Dammarane Triterpenoid compound->ikk Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a dammarane triterpenoid.[12][15][16][17][18]

References

Technical Support Center: Scaling Up Purification of 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of 20S,24R-Epoxydammar-12,25-diol-3-one from natural extracts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a dammarane-type triterpenoid.[1] While it can be isolated from the herbs of Pseudolarix kaempferi, similar dammarane (B1241002) saponins (B1172615) are abundantly found in plants of the Panax genus (ginseng) and Gynostemma pentaphyllum.[2][3][4][5][6] Therefore, these plants are excellent starting materials for the extraction and purification of this class of compounds.

Q2: What are the main challenges in scaling up the purification of this compound?

A2: Scaling up the purification of this compound presents several challenges:

  • Low Concentration: The target compound is often present in low concentrations within the crude extract.

  • Complex Mixtures: The crude extract contains a multitude of structurally similar saponins and other metabolites, making separation difficult.

  • Co-extraction of Impurities: Polysaccharides and pigments are often co-extracted, leading to high viscosity of the extract and interference with chromatographic separation.[7]

  • Compound Stability: The epoxy ring and hydroxyl groups may be sensitive to harsh pH and temperature conditions, potentially leading to degradation during processing.

  • Solubility Issues: The compound has limited solubility in water and may require specific solvent systems for efficient extraction and chromatography.

Q3: What analytical techniques are recommended for monitoring the purification process?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice for monitoring the purification. Due to the lack of a strong chromophore in the molecule, UV detection can be challenging. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is highly recommended for sensitive and specific detection.[8]

Troubleshooting Guides

Extraction and Pre-Purification

Issue 1: Low yield of the target compound in the initial extract.

  • Possible Cause 1: Inefficient Extraction Method.

    • Solution: Traditional maceration or Soxhlet extraction may not be efficient for large-scale extraction. Consider implementing more advanced techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. Optimize parameters like solvent-to-solid ratio, extraction time, and temperature.

  • Possible Cause 2: Inappropriate Solvent System.

    • Solution: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone (B3395972). For initial extraction from plant material, ethanol (B145695) or methanol (B129727) are commonly used. A step-wise extraction with solvents of increasing polarity can help in preliminary fractionation.

  • Possible Cause 3: Degradation of the Target Compound.

    • Solution: Avoid prolonged exposure to high temperatures and extreme pH conditions during extraction. Conduct stability studies at a small scale to determine the optimal conditions.

Issue 2: The crude extract is highly viscous and difficult to handle.

  • Possible Cause: Co-extraction of Polysaccharides.

    • Solution 1: Pre-treatment of the Extract. Before proceeding to chromatography, the extract can be treated with enzymes like cellulase (B1617823) or pectinase (B1165727) to hydrolyze the polysaccharides. However, this needs to be carefully controlled to avoid degradation of the target compound.

    • Solution 2: Solvent Precipitation. Dissolve the crude extract in a polar solvent (e.g., water or aqueous ethanol) and then add a less polar solvent (e.g., acetone or ethanol) to precipitate the polysaccharides.

    • Solution 3: Macroporous Resin Pre-purification. Passing the aqueous extract through a macroporous resin column can effectively remove a significant portion of polysaccharides and enrich the saponin (B1150181) fraction.

Chromatographic Purification

Issue 3: Poor separation and significant peak tailing on the silica (B1680970) gel column.

  • Possible Cause 1: Strong Adsorption of the Analyte.

    • Solution: The hydroxyl groups on the saponin can lead to strong interactions with the silanol (B1196071) groups on the silica surface, causing peak tailing.[7] Consider using a modified silica gel, such as diol-bonded silica, or switch to reversed-phase chromatography.

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Solution: Optimize the mobile phase composition. For normal-phase chromatography, a mixture of chloroform/methanol/water or ethyl acetate/methanol/water is commonly used. A gradient elution is often necessary to achieve good separation. Adding a small amount of a modifier like acetic acid or triethylamine (B128534) can sometimes improve peak shape.

  • Possible Cause 3: Column Overloading.

    • Solution: Reduce the sample load on the column. For scaling up, it is crucial to determine the loading capacity of the stationary phase at a smaller scale first.

Issue 4: The target compound is not eluting from the reversed-phase (C18) column.

  • Possible Cause 1: The compound is too non-polar for the mobile phase.

    • Solution: Increase the proportion of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A gradient elution starting from a higher aqueous content to a higher organic content is recommended.

  • Possible Cause 2: Precipitation of the sample on the column.

    • Solution: Ensure the sample is fully dissolved in a solvent that is compatible with the initial mobile phase. If the sample is dissolved in a strong solvent like DMSO, inject a smaller volume to avoid precipitation upon contact with the aqueous mobile phase.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Enrichment
  • Extraction:

    • Mill the dried plant material (e.g., Gynostemma pentaphyllum) to a coarse powder (20-40 mesh).

    • Extract the powdered material (10 kg) with 80% aqueous ethanol (100 L) using a large-scale extractor with mechanical stirring for 2 hours at 60°C. Repeat the extraction twice.

    • Combine the extracts and concentrate under reduced pressure to obtain a viscous crude extract.

  • Enrichment using Macroporous Resin:

    • Dissolve the crude extract in deionized water to a concentration of approximately 100 mg/mL.

    • Pack a column with macroporous resin (e.g., Amberlite XAD-7 or a similar non-polar resin) and equilibrate with deionized water. The column size should be chosen based on the amount of crude extract (e.g., a 20 L column for 1 kg of crude extract).

    • Load the aqueous extract onto the column at a flow rate of 2 bed volumes per hour (BV/hr).

    • Wash the column with 5 BV of deionized water to remove sugars and other highly polar impurities.

    • Elute the saponin-enriched fraction with 10 BV of 70% aqueous ethanol.

    • Concentrate the eluate under reduced pressure to obtain the enriched saponin fraction.

Protocol 2: Scaled-Up Purification by Column Chromatography
  • Silica Gel Chromatography (Initial Fractionation):

    • Pack a large-scale glass column with silica gel (200-300 mesh). The amount of silica gel should be 50-100 times the weight of the enriched saponin fraction.

    • Equilibrate the column with the initial mobile phase (e.g., chloroform:methanol:water 90:9:1 v/v/v).

    • Dissolve the enriched saponin fraction in a small volume of the initial mobile phase and load it onto the column.

    • Elute the column with a step gradient of increasing polarity (e.g., increasing the methanol and water content).

    • Collect fractions and monitor by TLC or HPLC-ELSD to identify the fractions containing the target compound.

  • Reversed-Phase Chromatography (Final Purification):

    • Combine the fractions containing this compound and concentrate to dryness.

    • Pack a preparative C18 column and equilibrate with the initial mobile phase (e.g., methanol:water 60:40 v/v).

    • Dissolve the semi-purified fraction in the initial mobile phase and inject it onto the column.

    • Elute with a linear gradient of increasing methanol concentration (e.g., from 60% to 90% methanol over 60 minutes).

    • Collect fractions and analyze by HPLC-ELSD/MS to identify the pure fractions of the target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₀H₅₀O₄
Molecular Weight 474.72 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Sparingly soluble in methanol and ethanol. Insoluble in water.
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]

Table 2: Example of Purification Yields for a Similar Dammarane Saponin (for reference)

Purification StepStarting Material (g)Product (g)Purity (%)Yield (%)
Crude Extract 1000-~2-
Macroporous Resin 1000150~1515
Silica Gel Column 15025~6016.7
Reversed-Phase HPLC 252>988

Note: This data is illustrative and based on typical yields for saponin purifications. Actual yields will vary depending on the starting material and experimental conditions.

Visualizations

Experimental_Workflow Start Dried Plant Material Extraction Large-Scale Extraction (e.g., 80% Ethanol) Start->Extraction Concentration1 Concentration Extraction->Concentration1 Enrichment Macroporous Resin Enrichment Concentration1->Enrichment Concentration2 Concentration Enrichment->Concentration2 Silica_Gel Silica Gel Chromatography (Fractionation) Concentration2->Silica_Gel Fraction_Analysis1 Fraction Analysis (TLC/HPLC) Silica_Gel->Fraction_Analysis1 Pooling1 Pooling of Fractions Fraction_Analysis1->Pooling1 RP_HPLC Reversed-Phase HPLC (Final Purification) Pooling1->RP_HPLC Fraction_Analysis2 Fraction Analysis (HPLC-ELSD/MS) RP_HPLC->Fraction_Analysis2 Pooling2 Pooling of Pure Fractions Fraction_Analysis2->Pooling2 Final_Product Pure this compound Pooling2->Final_Product

Caption: Overall workflow for the scaled-up purification of this compound.

Troubleshooting_Logic Problem Poor Separation in Column Chromatography Cause1 Column Overloading? Problem->Cause1 Check Solution1 Reduce Sample Load Cause1->Solution1 Yes Cause2 Inappropriate Mobile Phase? Cause1->Cause2 No Solution2 Optimize Gradient and/or Solvents Cause2->Solution2 Yes Cause3 Strong Analyte Adsorption? Cause2->Cause3 No Solution3 Change Stationary Phase (e.g., C18, Diol) Cause3->Solution3 Yes

Caption: Troubleshooting decision tree for poor chromatographic separation.

References

Minimizing batch-to-batch variability of synthetic 20S,24R-Epoxydammar-12,25-diol-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 20S,24R-Epoxydammar-12,25-diol-3-one. Our goal is to help you minimize batch-to-batch variability and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability in the synthesis of complex molecules like this compound can stem from several factors:

  • Starting Material Purity: The primary precursor is often 20(S)-protopanaxadiol (PPD), a natural product. The purity of PPD can vary significantly between suppliers and even between different lots from the same supplier. Impurities can interfere with the stereoselectivity of the epoxidation step and lead to the formation of side products.

  • Reagent Quality: The quality and handling of reagents, particularly the epoxidizing agent (e.g., m-chloroperoxybenzoic acid - mCPBA) and any catalysts, are critical. Degradation of reagents can lead to inconsistent reaction rates and yields.

  • Reaction Conditions: Minor variations in reaction parameters such as temperature, reaction time, and solvent purity can have a significant impact on the stereochemical outcome and the formation of byproducts.

  • Purification Process: The efficiency and consistency of the purification process, typically column chromatography, are crucial for isolating the desired product with high purity. Variations in the stationary phase, solvent gradients, and loading can affect the final product's purity and yield.

  • Environmental Factors: The presence of moisture and oxygen can be detrimental to many organic reactions. Ensuring an inert atmosphere and using anhydrous solvents is often necessary for reproducibility.

Q2: How can I ensure the quality of my starting material, 20(S)-protopanaxadiol (PPD)?

To minimize variability originating from your starting material, we recommend the following:

  • Comprehensive Characterization: Do not rely solely on the supplier's certificate of analysis. Perform your own analytical testing on each new batch of PPD.

  • Standardized Analytical Methods: Employ a standardized set of analytical techniques to assess the purity of your PPD. A combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • Impurity Profiling: Identify and quantify any significant impurities. This will help you to understand potential side reactions and to develop appropriate purification strategies.

Q3: What are the critical parameters to control during the epoxidation step?

The stereoselective epoxidation of the C24-C25 double bond is a critical step in the synthesis. To ensure the desired 20S,24R stereochemistry, consider the following:

  • Choice of Epoxidizing Agent: The choice of peroxy acid (e.g., mCPBA) or other epoxidizing systems can influence the stereoselectivity.

  • Temperature Control: Epoxidation reactions are often temperature-sensitive. Maintaining a consistent and often low temperature is crucial for maximizing stereoselectivity.

  • Solvent System: The polarity and purity of the solvent can affect the reaction rate and selectivity. Use high-purity, anhydrous solvents.

  • Stoichiometry: Precise control of the molar ratio of the reactants is essential. An excess of the epoxidizing agent can sometimes lead to over-oxidation or other side reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired this compound
Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction has stalled, consider adding a fresh portion of the epoxidizing agent. Ensure the reaction temperature is optimal.
Degradation of Product The epoxide ring can be sensitive to acidic or basic conditions. Ensure that the work-up procedure is neutral and that prolonged exposure to harsh conditions is avoided.
Suboptimal Purification Review your chromatography protocol. The polarity of the solvent system may need to be optimized to achieve good separation. Consider using a different stationary phase if co-elution with impurities is an issue.
Poor Quality Reagents Use freshly opened or properly stored reagents. The titer of the epoxidizing agent should be checked if it has been stored for an extended period.
Issue 2: Poor Stereoselectivity (Formation of 20S,24S-epimer)
Potential Cause Recommended Action
Suboptimal Reaction Temperature Lowering the reaction temperature often enhances stereoselectivity. Experiment with a range of temperatures to find the optimal conditions.
Presence of Water Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Solvent Choice The solvent can influence the transition state of the epoxidation reaction. Screen a variety of solvents with different polarities.
Steric Hindrance The stereochemistry of the starting material can direct the epoxidation. Confirm the stereochemistry of your PPD starting material.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound from PPD is not widely published, a general procedure would involve the following key steps. The following is a representative protocol and should be optimized for your specific laboratory conditions.

Table 1: Representative Synthetic Protocol

Step Procedure Key Parameters to Control
1. Starting Material Preparation Dissolve 20(S)-protopanaxadiol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.Purity of PPD, Solvent purity, Inert atmosphere
2. Epoxidation Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Add the epoxidizing agent (e.g., m-CPBA) portion-wise. Monitor the reaction by TLC.Temperature, Rate of addition, Stirring speed
3. Reaction Quench Once the reaction is complete, quench any excess epoxidizing agent by adding a reducing agent (e.g., aqueous sodium thiosulfate (B1220275) solution).Quenching time and temperature
4. Work-up Perform an aqueous work-up to remove water-soluble byproducts. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by brine. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).pH of aqueous washes, Thoroughness of drying
5. Purification Concentrate the crude product under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).Stationary phase activity, Solvent gradient, Column loading
6. Characterization Characterize the purified product by HPLC, MS, and NMR to confirm its identity, purity, and stereochemistry.Standardized analytical methods

Visualizations

Experimental Workflow

G Figure 1. General Synthetic Workflow A Starting Material (20(S)-protopanaxadiol) B Dissolution in Anhydrous Solvent A->B C Stereoselective Epoxidation (e.g., m-CPBA) B->C D Reaction Quench C->D E Aqueous Work-up D->E F Purification (Column Chromatography) E->F G Characterization (HPLC, MS, NMR) F->G H Final Product (this compound) G->H

Caption: General Synthetic Workflow

Hypothetical Signaling Pathway

Dammarane-type triterpenoids have been reported to exhibit anti-inflammatory and anti-tumor activities. While the specific signaling pathways for this compound are not yet fully elucidated, a potential mechanism of action could involve the modulation of key inflammatory and cell survival pathways. The following diagram illustrates a hypothetical signaling cascade that could be influenced by this compound.

G Figure 2. Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A External Stimulus (e.g., Cytokine) B Receptor A->B C Signaling Cascade (e.g., MAP Kinase Pathway) B->C D NF-κB Activation C->D F Gene Transcription (Pro-inflammatory mediators, Cell survival genes) D->F E This compound E->C Inhibition E->D Inhibition

Caption: Hypothetical Signaling Pathway

Technical Support Center: Refining Protocols for Biotransformation of Protopanaxadiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biotransformation of protopanaxadiol (B1677965) (PPD) and its glycosides. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the biotransformation of protopanaxadiol-type ginsenosides (B1230088)?

A1: The primary methods for biotransforming PPD-type ginsenosides into more bioactive minor ginsenosides, such as Compound K (C-K), involve either microbial fermentation or enzymatic conversion.[1][2][3] Microbial fermentation utilizes whole organisms like bacteria, yeast, or fungi to carry out the transformation.[1][4] Enzymatic conversion employs isolated enzymes, such as β-glucosidases, to catalyze specific deglycosylation reactions.[5][6][7][8]

Q2: Which microorganisms are commonly used for PPD biotransformation?

A2: Several microorganisms have demonstrated the ability to transform PPD-type ginsenosides. Edible and medicinal mushrooms like Schizophyllum commune have shown a strong ability to convert major ginsenosides (Rb1, Rc, Rb2, Rd) into various minor ginsenosides.[1] Fungi such as Talaromyces flavus and Aspergillus niger are also effective.[2][4] Additionally, certain bacteria, including some found in the human gut and fermented foods, can perform these transformations.[9][10]

Q3: What are the key enzymes involved in the deglycosylation of PPD-type ginsenosides?

A3: The key enzymes are glycoside hydrolases, particularly β-glucosidases, which cleave the sugar moieties from the ginsenoside aglycone.[6][10] Other enzymes like α-L-arabinofuranosidases and pectinases can also be involved in hydrolyzing specific sugar residues.[10] The choice of enzyme determines the specific transformation pathway and the final products.

Q4: What are the major challenges encountered during the biotransformation of protopanaxadiol?

A4: Researchers often face several challenges, including:

  • Low Yield: The concentration of desired minor ginsenosides can be low due to incomplete conversion or the formation of multiple byproducts.[1]

  • Substrate Inhibition: High concentrations of the initial ginsenoside substrate can inhibit the activity of the microorganisms or enzymes.[1]

  • Poor Aqueous Solubility: Ginsenosides have poor water solubility, which can limit their availability for biotransformation.[1]

  • Product Inhibition: The accumulation of intermediate or final products can sometimes inhibit the enzymatic activity.[4]

  • Complex Product Mixtures: The biotransformation process can result in a mixture of different minor ginsenosides, complicating purification.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of the starting ginsenoside. Inactive microorganism or enzyme.Ensure the viability and activity of the microbial culture or the specific activity of the enzyme preparation. For enzymes, verify optimal pH and temperature.[4]
Sub-optimal reaction conditions.Optimize reaction parameters such as pH, temperature, and incubation time. Refer to established protocols for the specific microorganism or enzyme being used.[4][8][10]
Presence of inhibitors in the reaction medium.High sugar concentrations can inhibit the degradation of ginsenosides by some microorganisms.[1] Maintain sugar levels below 15 g/L for organisms like S. commune.[1] Metal ions can also affect enzyme activity.[1]
Low yield of the desired minor ginsenoside. Substrate concentration is too high, causing inhibition.Test a range of substrate concentrations to find the optimal level. For S. commune, the bioconversion rate declines with ginsenoside concentrations above 2.5 to 5 g/L.[1]
Inefficient conversion pathway.Consider using a combination of enzymes to drive the reaction towards the desired product. For instance, combining α-L-arabinofuranosidase with β-glucosidase can improve the yield of Compound K from certain ginsenosides.[7]
Degradation of the product.Monitor the reaction over time to determine the optimal endpoint before the desired product begins to degrade.
Formation of multiple, undesired byproducts. Non-specific enzymatic activity.Use a more specific enzyme or a microorganism known to produce a more homogenous product. For example, some enzymes exhibit high regioselectivity.[4]
Complex substrate mixture.Start with a purified ginsenoside substrate if possible to simplify the product profile.
Poor solubility of the ginsenoside substrate. The hydrophobic nature of ginsenosides limits their availability in aqueous media.Incorporate a cosolvent, such as ethanol (B145695) or methanol, into the reaction medium to improve the solubility of the substrate.[1]
Difficulty in purifying the final product. The presence of multiple structurally similar ginsenosides.Employ advanced chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) for purification.[11]
Contamination with media components.Optimize the extraction and purification protocol to remove residual media components.

Data Presentation

Table 1: Optimal Conditions for Biotransformation of Protopanaxadiol-Type Ginsenosides

Microorganism/EnzymeSubstrateKey Product(s)Optimal pHOptimal Temperature (°C)Reference
Schizophyllum communeGinsenosides Rb1, Rc, Rb2, RdMinor ginsenosides (F2, C-O, C-Y, C-Mc1, C-Mc, C-K)Not specifiedNot specified[1]
Talaromyces flavusGinsenosides Rb1, Rd, Re, Rg118 minor ginsenosides4.525[4]
Aspergillus niger (extracellular enzyme)PPD-type ginsenosidesCompound KNot specifiedNot specified[2]
β-glucosidase (Caldicellulosiruptor bescii)Ginsenoside Rb1Compound K5.580[8]
α-l-arabinofuranosidase (Caldicellulosiruptor saccharolyticus)Ginsenoside RcGinsenoside Rd5.580[10]

Table 2: Effect of Substrate Concentration on Minor Ginsenoside Production by S. commune

Substrate Concentration (g/L)Bioconversion Rate
2.5High
5.0Decreased
>5.0Rapidly Decreased
Data summarized from Figure 6A in a cited study.[1]

Experimental Protocols

Protocol 1: Microbial Biotransformation of Ginsenosides using Schizophyllum commune

This protocol is adapted from the methodology for screening and biotransformation using edible and medicinal mushrooms.[1]

1. Microorganism and Culture Preparation:

  • Obtain a pure culture of Schizophyllum commune.
  • Prepare a suitable growth medium (e.g., Potato Dextrose Broth).
  • Inoculate the medium with the fungus and incubate at an appropriate temperature with shaking until sufficient mycelial growth is achieved.

2. Biotransformation Reaction:

  • To the fungal culture, add the protopanaxadiol-type ginsenoside substrate (e.g., Ginsenoside Rb1) to a final concentration of 2.5 g/L. To improve solubility, a cosolvent may be used.[1]
  • Ensure the sugar concentration in the medium is maintained below 15 g/L to avoid inhibition.[1]
  • Incubate the culture under the same conditions as for growth.
  • Collect samples at regular intervals (e.g., every 24 hours) to monitor the progress of the reaction.

3. Sample Analysis:

  • Extract the ginsenosides from the collected samples using an appropriate solvent (e.g., water-saturated n-butanol).
  • Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) to identify and quantify the substrate and products.

Protocol 2: Enzymatic Conversion of Ginsenoside Rb1 to Compound K using β-glucosidase

This protocol is based on the use of a thermostable β-glucosidase for the production of Compound K.[8]

1. Enzyme and Substrate Preparation:

  • Obtain a purified preparation of a thermostable β-glucosidase with activity towards ginsenosides.
  • Prepare a stock solution of Ginsenoside Rb1 in a suitable buffer (e.g., 50 mM citrate/phosphate buffer, pH 5.5).

2. Enzymatic Reaction:

  • Set up the reaction mixture containing the Ginsenoside Rb1 solution and the β-glucosidase enzyme.
  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 80°C for β-glucosidase from Caldicellulosiruptor bescii).[8]
  • Take aliquots of the reaction mixture at different time points to monitor the conversion.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding an equal volume of a quenching solvent, such as methanol.
  • Analyze the samples by HPLC or LC-MS/MS to determine the concentration of the remaining substrate and the formed products, including Compound K.

Mandatory Visualization

Biotransformation_Workflow cluster_preparation Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Substrate Protopanaxadiol-type Ginsenoside Substrate Reaction Incubation under Optimized Conditions (pH, Temp, Time) Substrate->Reaction Catalyst Microorganism or Enzyme Preparation Catalyst->Reaction Extraction Extraction of Ginsenosides Reaction->Extraction Analysis HPLC / LC-MS/MS Analysis Extraction->Analysis Purification Purification of Target Product Analysis->Purification Final_Product Purified Minor Ginsenoside Purification->Final_Product

Caption: General experimental workflow for the biotransformation of protopanaxadiol-type ginsenosides.

PPD_Biotransformation_Pathways Rb1 Ginsenoside Rb1 Rd Ginsenoside Rd Rb1->Rd  -Glc (C-20) Rc Ginsenoside Rc CMc1 Compound Mc1 Rc->CMc1  -Glc (C-3) Rb2 Ginsenoside Rb2 CO Compound O Rb2->CO  -Glc (C-3) F2 Ginsenoside F2 Rd->F2  -Glc (C-3) CK Compound K F2->CK  -Glc (C-3) CMc Compound Mc CMc1->CMc  -Araf (C-20) CY Compound Y CO->CY  -Arap (C-20)

Caption: Simplified biotransformation pathways of major protopanaxadiol-type ginsenosides.

Troubleshooting_Logic rect_node rect_node Start Low/No Conversion? Cause1 Inactive Catalyst? Start->Cause1 Yes Cause2 Suboptimal Conditions? Cause1->Cause2 No Solution1 Verify Catalyst Activity Cause1->Solution1 Yes Cause3 Inhibitors Present? Cause2->Cause3 No Solution2 Optimize pH, Temp, Time Cause2->Solution2 Yes Solution3 Adjust Medium Composition (e.g., lower sugar) Cause3->Solution3 Yes

Caption: A logical troubleshooting flow for addressing low or no biotransformation conversion.

References

Validation & Comparative

Stereoisomerism at C-24 Dictates Biological Activity in Epoxydammarane Triterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 6, 2025 – The subtle yet critical role of stereochemistry in determining the pharmacological profiles of bioactive compounds is vividly illustrated in the case of 20S,24R-Epoxydammar-12,25-diol-3-one and its 24S isomer. While direct comparative studies on these specific 3-oxo derivatives are limited, extensive research on their corresponding 3β-hydroxy precursors, (20S,24R)-epoxydammarane-3β,12β,25-triol (the 24R-epimer) and (20S,24S)-epoxydammarane-3β,12β,25-triol (the 24S-epimer), reveals significant differences in their biological activities and pharmacokinetic properties. Both the 3-oxo and 3β-hydroxy epimers are known metabolites of 20(S)-protopanaxadiol (PPD), a key bioactive aglycone of ginsenosides (B1230088), underscoring the biological relevance of understanding their distinct effects.

Comparative Pharmacokinetics and P-glycoprotein Inhibition

A pivotal study directly comparing the 24R and 24S epimers of the 3β-hydroxy derivative has demonstrated that the spatial orientation of the hydroxyl group at the C-24 position dramatically influences their absorption and interaction with P-glycoprotein (P-gp), a critical transporter involved in drug efflux and multidrug resistance.

Parameter(20S,24R)-epoxy-dammarane-3β,12β,25-triol (24R-epimer)(20S,24S)-epoxy-dammarane-3β,12β,25-triol (24S-epimer)Reference
Bioavailability ~14 times higher than the 24S-epimerSignificantly lower than the 24R-epimer[1]
P-glycoprotein (P-gp) Inhibition Stronger inhibitorWeaker inhibitor[1]
Cardioprotective Effects Exhibited protective effectsNo effect observed[1]

These findings strongly suggest that the 24R-epimer possesses a more favorable pharmacokinetic profile and a greater potential for overcoming multidrug resistance compared to its 24S counterpart. This stereoselectivity is crucial for drug development, as it implies that the therapeutic efficacy and potential for drug-drug interactions could be significantly different between the two isomers. While these data pertain to the 3β-hydroxy analogs, it is highly probable that similar stereoselective differences exist for the 3-oxo derivatives.

Experimental Protocols

The comparative data for the 3β-hydroxy epimers were generated using the following methodologies:

In Situ Single-Pass Intestinal Perfusion in Rats

To evaluate the absorption and P-gp inhibitory effects, an in situ single-pass intestinal perfusion model in rats was employed. Briefly, the small intestine was cannulated, and a solution containing the test compound (either the 24R or 24S epimer) and a known P-gp substrate (e.g., rhodamine 123) was perfused at a constant flow rate. Samples of the perfusate were collected from the outlet cannula at specified time intervals. The concentrations of the test compounds and the P-gp substrate were determined by a validated HPLC-MS/MS method. The absorption rate constant (Ka) and the apparent permeability coefficient (Papp) were then calculated. The inhibitory effect on P-gp was assessed by the increase in the absorption of the P-gp substrate in the presence of the test compounds.[1]

Metabolic Pathway

Both the 24R and 24S isomers of epoxydammarane-diol-3-one are metabolites of 20(S)-protopanaxadiol (PPD), which is formed from the deglycosylation of ginsenosides by gut microbiota. The metabolic transformation involves oxidation and cyclization of the side chain.

Metabolic Pathway of 20(S)-Protopanaxadiol PPD 20(S)-Protopanaxadiol Metabolites Phase I Metabolism (Oxidation, Cyclization) PPD->Metabolites Isomer_R 20S,24R-Epoxydammar- 12,25-diol-3-one Metabolites->Isomer_R Isomer_S 20S,24S-Epoxydammar- 12,25-diol-3-one Metabolites->Isomer_S

Caption: Metabolic conversion of 20(S)-Protopanaxadiol.

Signaling and Biological Effects

Research into the specific signaling pathways modulated by these isomers is ongoing. However, dammarane-type triterpenoids are generally known to exert a wide range of biological activities, including anti-inflammatory and cytotoxic effects. For instance, derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol have been investigated as inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are important targets in the management of diabetes.

The workflow for investigating such biological activities typically involves a series of in vitro assays.

Biological Activity Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound_R 24R-Isomer Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound_R->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) Compound_R->AntiInflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-glucosidase, PTP1B) Compound_R->Enzyme_Inhibition Compound_S 24S-Isomer Compound_S->Cytotoxicity Compound_S->AntiInflammatory Compound_S->Enzyme_Inhibition IC50 IC50/EC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Enzyme_Inhibition->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism

References

A Comparative Analysis of 20S,24R-Epoxydammar-12,25-diol-3-one and Other Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a key negative regulator in both insulin (B600854) and leptin signaling pathways.[1][2] Its role in dephosphorylating the insulin receptor and its substrates makes it a prime therapeutic target for type 2 diabetes mellitus (T2DM) and obesity.[3][4] Consequently, the discovery and development of potent and selective PTP1B inhibitors are of significant interest in the scientific community. This guide provides a comparative overview of various PTP1B inhibitors, with a focus on the dammarane (B1241002) triterpenoid (B12794562) class, including compounds structurally related to 20S,24R-Epoxydammar-12,25-diol-3-one, alongside other natural and synthetic inhibitors.

While direct experimental data on the PTP1B inhibitory activity of this compound is not extensively available in public literature, a closely related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol, has been the subject of research.[5] A study focused on the synthesis and biological evaluation of derivatives of this parent compound revealed significant PTP1B inhibitory activity.[5] This suggests that the dammarane scaffold is a promising starting point for the development of novel PTP1B inhibitors.

Quantitative Comparison of PTP1B Inhibitors

The efficacy of PTP1B inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50) value. The table below summarizes the IC50 values for a range of PTP1B inhibitors, including derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol, other natural products, synthetic molecules, and compounds that have undergone clinical investigation.

Inhibitor Class Compound IC50 (µM) Inhibition Type Source/Reference
Dammarane Triterpenoid Derivatives Compound 42 (Derivative of (20S,24R)-epoxy-dammarane-3β,12β,25-triol)134.9Mixed-type[5]
Compound 26 (Derivative of (20S,24R)-epoxy-dammarane-3β,12β,25-triol)269.1Noncompetitive-type[5]
Compound 8 (Derivative of (20S,24R)-epoxy-dammarane-3β,12β,25-triol)319.7Not specified[5]
Compound 15 (Derivative of (20S,24R)-epoxy-dammarane-3β,12β,25-triol)>500Not specified[5]
Notoginsenoside-LY (2)29.08Not specified[4]
Gypenoside L (15)21.27Not specified[4]
Gypenoside LI (20)28.12Not specified[4]
20(S)-Ginsenoside F1 (21)26.59Not specified[4]
Other Natural Triterpenoids Ursolic Acid3.47 ± 0.02Not specified[6]
Tormentic Acid0.50 ± 0.06Not specified[6]
Natural Flavonoids Mucusisoflavone B (4)2.5 ± 0.2Not specified[7]
Natural Alkaloids Palmitic Acid0.10 ± 0.03Not specified[6]
Synthetic/Clinically Investigated Trodusquemine (MSI-1436)1Allosteric/Non-competitive[8]
ErtiprotafibNot specified (weak inhibitor)Noncompetitive[8]
JTT-551Kᵢ = 0.22 ± 0.04Mixed-type[8]
Suramin Sodium (Positive Control)339.0Competitive[5]
Allosteric Inhibitor (Compound 3)8Allosteric[8][9]

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of PTP1B inhibitors. The most common method utilizes p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.

In Vitro PTP1B Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Suramin Sodium or Sodium Orthovanadate)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Enzyme Preparation: Dilute the recombinant PTP1B enzyme to a working concentration (e.g., 0.1 µg/mL) in the assay buffer.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these with the assay buffer to achieve the final desired concentrations in the assay. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Reaction: a. To each well of a 96-well plate, add 50 µL of the diluted PTP1B enzyme solution. b. Add 25 µL of the test compound solution at various concentrations (or positive control/vehicle control). c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the enzymatic reaction by adding 25 µL of the pNPP substrate solution (final concentration typically 2 mM). e. Incubate the plate at 37°C for 30 minutes.

  • Measurement: Stop the reaction by adding a stop solution (e.g., 50 µL of 2 M NaOH). Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: a. The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100 b. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PTP1B Signaling Pathway and Inhibition

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS Signaling Downstream Signaling (e.g., PI3K/Akt) pIRS->Signaling activates GlucoseUptake Glucose Uptake Signaling->GlucoseUptake promotes PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Inhibitor PTP1B Inhibitor (e.g., 20S,24R-Epoxydammar- 12,25-diol-3-one analogs) Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling, which is blocked by inhibitors.

Experimental Workflow for PTP1B Inhibitor Screening

PTP1B_Workflow start Start: Compound Library assay_prep Prepare Assay Plate: - PTP1B Enzyme - Test Compounds - Controls start->assay_prep pre_incubation Pre-incubation (37°C, 15 min) assay_prep->pre_incubation add_substrate Add pNPP Substrate pre_incubation->add_substrate incubation Incubation (37°C, 30 min) add_substrate->incubation measure Measure Absorbance (405 nm) incubation->measure data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 measure->data_analysis end End: Identify Hits data_analysis->end

Caption: A typical workflow for in vitro screening of PTP1B inhibitors.

Logical Relationship: PTP1B Inhibition to Therapeutic Effect

PTP1B_Logic Inhibitor PTP1B Inhibitor PTP1B_Inhibition PTP1B Inhibition Inhibitor->PTP1B_Inhibition leads to Insulin_Signaling Enhanced Insulin Signaling PTP1B_Inhibition->Insulin_Signaling results in Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Signaling->Glucose_Homeostasis promotes Therapeutic_Effect Therapeutic Effect (Anti-diabetic) Glucose_Homeostasis->Therapeutic_Effect contributes to

Caption: The logical progression from PTP1B inhibition to therapeutic outcome.

References

Structure-activity relationship (SAR) studies of 20S,24R-Epoxydammar-12,25-diol-3-one analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from a 20S,24R-epoxydammarane scaffold, focusing on their potential as therapeutic agents. While the primary focus of this guide is on analogs of 20S,24R-Epoxydammar-12,25-diol-3-one, the most comprehensive dataset currently available is for derivatives of the closely related compound, (20S,24R)-epoxy-dammarane-3β,12β,25-triol. The insights from this study are invaluable for understanding the impact of structural modifications on the biological activity of this class of dammarane (B1241002) triterpenoids.

Dammarane-type triterpenoids, primarily isolated from plants of the Panax genus, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2] The specific scaffold, 20S,24R-epoxydammarane, offers a unique three-dimensional structure amenable to chemical modification for optimizing biological activity.

Comparative Analysis of Biological Activity

A key study by Yang et al. (2022) synthesized 42 derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol and evaluated their inhibitory activities against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), two important targets in the management of diabetes.[3][4][5] The following table summarizes the inhibitory activities (IC50 values) of selected analogs, highlighting the key structural modifications.

CompoundModification from (20S,24R)-epoxy-dammarane-3β,12β,25-triolα-Glucosidase IC50 (µM)PTP1B IC50 (µM)
Parent ->500 (32.2% inhibition at 200 µM)>500
8 3-O-(4-carboxybutanoyl)489.8319.7
15 3,12-di-O-acetyl>500296.5
26 12-O-(4-carboxybutanoyl)467.7269.1
42 3-deoxy-3-ene>500134.9
AcarbosePositive Control412.3-
SuraminPositive Control-339.0

Data sourced from Yang et al. (2022).[3][4][5]

Key SAR Insights:

  • Esterification at C-3 and C-12: The introduction of a 4-carboxybutanoyl group at the C-3 or C-12 hydroxyl position (compounds 8 and 26 ) resulted in dual inhibitors of both α-glucosidase and PTP1B.[3][4][5]

  • Acetylation: Di-acetylation at C-3 and C-12 (compound 15 ) led to a loss of α-glucosidase inhibitory activity but retained moderate PTP1B inhibition.[3]

  • Modification of Ring A: The introduction of a double bond in ring A (compound 42 ) abolished α-glucosidase inhibitory activity but significantly enhanced PTP1B inhibition, making it the most potent PTP1B inhibitor in the series and more potent than the positive control, suramin.[3][4]

  • Dual-Target Inhibition: Compounds 8 and 26 emerged as promising dual-target inhibitors of α-glucosidase and PTP1B.[3][4][5]

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the SAR studies of these 20S,24R-epoxydammarane analogs.

α-Glucosidase Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.

  • Preparation of Solutions:

    • α-Glucosidase from Saccharomyces cerevisiae is dissolved in a 0.1 M phosphate (B84403) buffer (pH 6.8).

    • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same phosphate buffer.

    • Test compounds are dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, 20 µL of the test compound solution is mixed with 20 µL of the α-glucosidase solution.

    • The mixture is pre-incubated at 37°C for 10 minutes.

    • The reaction is initiated by adding 20 µL of the pNPG solution.

    • The plate is incubated at 37°C for 20 minutes.

    • The reaction is terminated by adding 100 µL of 0.2 M Na2CO3 solution.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • Acarbose is used as a positive control.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (enzyme and substrate without inhibitor) and A_sample is the absorbance of the test sample.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the ability of a compound to inhibit the PTP1B enzyme, a negative regulator of insulin (B600854) signaling.

  • Preparation of Solutions:

    • Recombinant human PTP1B is used.

    • The substrate, p-nitrophenyl phosphate (pNPP), is dissolved in a buffer containing 50 mM HEPES (pH 7.0), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).

    • Test compounds are dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, 10 µL of the test compound solution is mixed with 80 µL of the PTP1B enzyme solution.

    • The mixture is pre-incubated at 37°C for 10 minutes.

    • The reaction is initiated by adding 10 µL of the pNPP solution.

    • The plate is incubated at 37°C for 30 minutes.

    • The reaction is terminated by adding 10 µL of 10 M NaOH solution.

    • The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

    • Suramin is used as a positive control.

  • Calculation of Inhibition:

    • The percentage of inhibition is calculated using the same formula as for the α-glucosidase assay.

    • The IC50 value is determined from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate the key structure-activity relationships and the general workflow for the biological evaluation of these dammarane triterpenoid (B12794562) analogs.

SAR_Highlights cluster_mods Modifications cluster_activity Biological Activity Parent (20S,24R)-epoxy-dammarane-3β,12β,25-triol Mod1 Esterification at C-3/C-12 (e.g., 4-carboxybutanoyl) Parent->Mod1 Mod2 Acetylation at C-3/C-12 Parent->Mod2 Mod3 Deoxygenation/Double Bond in Ring A Parent->Mod3 Activity1 Dual α-glucosidase & PTP1B Inhibition Mod1->Activity1 Activity2 Selective PTP1B Inhibition Mod2->Activity2 Activity3 Enhanced PTP1B Inhibition Mod3->Activity3

Caption: Key structure-activity relationships of (20S,24R)-epoxy-dammarane-3β,12β,25-triol analogs.

Experimental_Workflow Start Synthesis of 20S,24R-Epoxydammarane Analogs Assay1 α-Glucosidase Inhibition Assay Start->Assay1 Assay2 PTP1B Inhibition Assay Start->Assay2 Data1 Calculate α-Glucosidase IC50 Values Assay1->Data1 Data2 Calculate PTP1B IC50 Values Assay2->Data2 SAR Structure-Activity Relationship Analysis Data1->SAR Data2->SAR Conclusion Identify Lead Compounds SAR->Conclusion

Caption: General experimental workflow for the evaluation of 20S,24R-epoxydammarane analogs.

References

In Vivo Efficacy of 20S,24R-Epoxydammar-12,25-diol-3-one and its Progenitor in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical in vivo studies reveals the potential of 20(S)-protopanaxadiol (PPD), the parent compound of 20S,24R-Epoxydammar-12,25-diol-3-one, as a promising anti-cancer agent, particularly in castration-resistant prostate cancer (CRPC) and lung carcinoma. This guide provides a comparative analysis of the in vivo efficacy of PPD against established chemotherapeutic agents, namely enzalutamide (B1683756), docetaxel (B913), and cyclophosphamide (B585), supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Executive Summary

20(S)-protopanaxadiol (PPD), a key metabolite of ginsenosides, has demonstrated significant tumor growth inhibition in various preclinical cancer models. In a C4-2 human prostate cancer xenograft model, PPD treatment resulted in a 53% reduction in tumor growth.[1][2][3] Furthermore, in a Lewis lung carcinoma model, PPD exhibited a synergistic effect when combined with the conventional chemotherapeutic drug cyclophosphamide. While direct in vivo efficacy data for its metabolite, this compound, is limited, the potent anti-cancer activity of its precursor warrants further investigation. This guide presents a side-by-side comparison of PPD's efficacy with standard-of-care drugs in relevant cancer models, offering valuable insights for future research and development.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo anti-tumor efficacy of 20(S)-protopanaxadiol (PPD) in comparison to standard chemotherapeutic agents in castration-resistant prostate cancer and Lewis lung carcinoma models.

Table 1: In Vivo Efficacy in Castration-Resistant Prostate Cancer (CRPC) Xenograft Models

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Efficacy EndpointResultCitation
20(S)-protopanaxadiol (PPD) C4-2 Human Prostate CancerAthymic nude mice70 mg/kg, oral gavage, daily for 46 daysTumor growth inhibition53% inhibition compared to control[1][2][3][4]
Enzalutamide C4-2B Human Prostate CancerICR-SCID male mice25 mg/kg, oral gavage, daily for 5 weeksTumor growth inhibitionSignificant tumor growth inhibition compared to vehicle[5]
Docetaxel C4-2 Human Prostate CancerAthymic nude mice5 mg/kg, intravenous, weekly for 10 weeksReduction in serum PSA levels82.77 ± 18.33 ng/ml (vs. 173.72 ± 37.52 ng/ml in control)[6]

Table 2: In Vivo Efficacy in Lewis Lung Carcinoma Model

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Efficacy EndpointResultCitation
20(S)-protopanaxadiol (PPD) + Cyclophosphamide Lewis Lung CarcinomaC57BL/6 micePPD (50 mg/kg, oral) + CTX (20 mg/kg, intraperitoneal)Tumor weightSignificant decrease in tumor weight compared to CTX alone
Cyclophosphamide (CTX) Lewis Lung CarcinomaC57BL/6 mice170 mg/kg, q6dTumor growth inhibitionSignificant tumor growth inhibition[7]

Detailed Experimental Protocols

Castration-Resistant Prostate Cancer (CRPC) Xenograft Studies

a) 20(S)-protopanaxadiol (PPD) Protocol [1][2][3][4]

  • Cell Line: C4-2 human prostate cancer cells.

  • Animal Model: Male athymic nude mice.

  • Tumor Implantation: C4-2 cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors are established, mice are treated with 70 mg/kg of PPD administered daily via oral gavage for 46 days.

  • Efficacy Evaluation: Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed. Serum PSA levels are also monitored.

b) Enzalutamide Protocol [5]

  • Cell Line: C4-2B human prostate cancer cells.

  • Animal Model: Male ICR-SCID mice.

  • Tumor Implantation: 1 x 10⁶ C4-2B cells are injected subcutaneously.

  • Treatment: Mice are treated with 25 mg/kg of enzalutamide daily via oral gavage for 5 weeks.

  • Efficacy Evaluation: Tumor growth is monitored by caliper measurement.

c) Docetaxel Protocol [6]

  • Cell Line: C4-2 human prostate cancer cells.

  • Animal Model: Male athymic nude mice.

  • Tumor Implantation: C4-2 cells are implanted into the tibia.

  • Treatment: Mice receive 5 mg/kg of docetaxel intravenously once a week for 10 weeks.

  • Efficacy Evaluation: Serum prostate-specific antigen (PSA) levels are measured to assess tumor burden.

Lewis Lung Carcinoma Xenograft Studies

a) 20(S)-protopanaxadiol (PPD) and Cyclophosphamide Combination Protocol

  • Cell Line: Lewis Lung Carcinoma cells.

  • Animal Model: C57BL/6 mice.

  • Tumor Implantation: Lewis lung carcinoma cells are implanted subcutaneously.

  • Treatment: Mice are treated with PPD (50 mg/kg, oral) and cyclophosphamide (20 mg/kg, intraperitoneal).

  • Efficacy Evaluation: Tumor weight is measured at the end of the study.

b) Cyclophosphamide Protocol [7]

  • Cell Line: Lewis Lung Carcinoma cells.

  • Animal Model: C57BIL6 mice.

  • Tumor Implantation: Subcutaneous implantation of Lewis lung carcinoma cells.

  • Treatment: Mice are administered 170 mg/kg of cyclophosphamide every 6 days.

  • Efficacy Evaluation: Tumor growth, volume, and weight are monitored.

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of 20(S)-protopanaxadiol and the compared drugs are mediated through distinct signaling pathways.

20(S)-protopanaxadiol (PPD): PPD has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In prostate cancer, it has been demonstrated to downregulate the androgen receptor (AR) protein expression.[1][2][3]

PPD_Mechanism PPD 20(S)-protopanaxadiol AR Androgen Receptor (AR) PPD->AR Inhibits expression Apoptosis Apoptosis PPD->Apoptosis Induces Proliferation Cell Proliferation AR->Proliferation Promotes

Figure 1: Simplified signaling pathway of 20(S)-protopanaxadiol in prostate cancer.

Enzalutamide: Enzalutamide is an androgen receptor inhibitor that acts by competitively binding to the AR, preventing its nuclear translocation and subsequent activation of target genes involved in prostate cancer cell growth.[5]

Enzalutamide_Mechanism Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Nucleus Nucleus AR->Nucleus Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits binding Enzalutamide->Nucleus Inhibits translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription Proliferation Cell Proliferation GeneTranscription->Proliferation

Figure 2: Mechanism of action of Enzalutamide in prostate cancer.

Docetaxel: Docetaxel is a taxane (B156437) that disrupts the microtubule network in cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6][8]

Docetaxel_Mechanism Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilizes CellCycle Cell Cycle (G2/M phase) Microtubules->CellCycle Arrests Apoptosis Apoptosis CellCycle->Apoptosis

Figure 3: Simplified mechanism of action of Docetaxel.

Cyclophosphamide: Cyclophosphamide is an alkylating agent that, after metabolic activation, cross-links DNA strands, leading to the inhibition of DNA synthesis and induction of apoptosis.

Cyclophosphamide_Mechanism Cyclophosphamide Cyclophosphamide (Prodrug) ActiveMetabolites Active Metabolites Cyclophosphamide->ActiveMetabolites Metabolic Activation DNA DNA ActiveMetabolites->DNA Cross-links Apoptosis Apoptosis ActiveMetabolites->Apoptosis DNAReplication DNA Replication DNA->DNAReplication

Figure 4: Mechanism of action of Cyclophosphamide.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a general workflow for conducting in vivo efficacy studies of anti-cancer agents.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis CellCulture 1. Cancer Cell Culture AnimalModel 2. Animal Model Selection CellCulture->AnimalModel Implantation 3. Tumor Cell Implantation AnimalModel->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth DrugAdmin 5. Drug Administration TumorGrowth->DrugAdmin DrugAdmin->TumorGrowth Endpoint 6. Endpoint Data Collection DrugAdmin->Endpoint Analysis 7. Statistical Analysis Endpoint->Analysis Conclusion 8. Conclusion Analysis->Conclusion

References

A Comparative Guide to the Biological Activities of Dammarane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide addresses the biological activities of dammarane-type triterpenoids, a class of natural products to which 20S,24R-Epoxydammar-12,25-diol-3-one belongs. Due to a lack of publicly available, peer-reviewed studies on the reproducibility of findings specifically for this compound, this document focuses on the broader class of dammarane (B1241002) triterpenoids to provide a relevant comparative analysis for researchers, scientists, and drug development professionals.

Dammarane-type triterpenoids, isolated from various medicinal plants, have garnered significant interest for their diverse pharmacological activities. This guide provides a comparative overview of the cytotoxic and anti-inflammatory effects of several dammarane triterpenoids, supported by experimental data from published studies.

Quantitative Data Summary

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various dammarane-type triterpenoids against different cancer cell lines and their anti-inflammatory activity.

Table 1: Cytotoxic Activity of Dammarane-Type Triterpenoids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
20S-hydroxydammar-24-en-3-onMCF-7 (Breast Cancer)> 100[1]
20S-hydroxydammar-24-en-3-onB16-F10 (Melanoma)> 100[1]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nordammar-3-oneMCF-7 (Breast Cancer)> 100[1]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nordammar-3-oneB16-F10 (Melanoma)> 100[1]
Gymnosporone AA549 (Lung Cancer)24.56 ± 1.12[2]
Gymnosporone AHep-G2 (Liver Cancer)31.24 ± 1.56[2]
Gymnosporone AMCF-7 (Breast Cancer)28.98 ± 1.34[2]
Gymnosporone BA549 (Lung Cancer)21.34 ± 1.05[2]
Gymnosporone BHep-G2 (Liver Cancer)25.43 ± 1.21[2]
Gymnosporone BMCF-7 (Breast Cancer)23.17 ± 1.18[2]
Compound 15 (from G. diversifolia)A549 (Lung Cancer)10.65 ± 0.54[2]
Compound 15 (from G. diversifolia)Hep-G2 (Liver Cancer)12.87 ± 0.67[2]
Compound 15 (from G. diversifolia)MCF-7 (Breast Cancer)14.28 ± 0.78[2]
20(S)-Protopanaxadiol (PPD)NCI-H1299 (Lung Cancer)56.37 (48h)[3]

Table 2: Anti-inflammatory Activity of Dammarane-Type Triterpenoids

CompoundCell LineAssayIC50 (µM)Reference
Compound 7 (from C. paliurus)RAW 264.7NO Production8.23[4]
Compound 8 (from C. paliurus)RAW 264.7NO Production10.56[4]
Compound 10 (from C. paliurus)RAW 264.7NO Production9.87[4]
Compound 11 (from C. paliurus)RAW 264.7NO Production11.23[4]
Compound 3 (from G. diversifolia)RAW 264.7NO Production71.85 ± 3.54[2]
Compound 7 (from G. diversifolia)RAW 264.7NO Production88.32 ± 4.12[2]
Compound 8 (from G. diversifolia)RAW 264.7NO Production95.71 ± 4.56[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Cytotoxicity Assay (MTT Assay)

This protocol is a general representation based on common practices and may require optimization for specific cell lines and compounds.

  • Cell Seeding:

    • Cells (e.g., A549, MCF-7, HepG2) are harvested and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of dammarane-type triterpenoids are prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations.

    • The culture medium from the wells is replaced with 100 µL of medium containing the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the test compounds.

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • After the incubation with MTT, the medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 630 nm is subtracted.

  • Data Analysis:

    • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol outlines a common method for assessing the anti-inflammatory potential of compounds by measuring nitric oxide (NO) production.

  • Cell Seeding:

    • RAW 264.7 murine macrophage cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • The plate is incubated for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment and LPS Stimulation:

    • Cells are pre-treated with various concentrations of the dammarane-type triterpenoids for 1-2 hours.

    • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and compounds only.

    • The plate is incubated for an additional 24 hours.

  • Measurement of Nitrite (B80452) Concentration (Griess Assay):

    • After incubation, 50 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.

    • 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.

    • 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added to each well and incubated for another 10 minutes at room temperature, protected from light.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is generated using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is determined from the standard curve.

    • The percentage of inhibition of NO production is calculated as: [(Nitrite in LPS-treated cells - Nitrite in compound- and LPS-treated cells) / Nitrite in LPS-treated cells] x 100.

    • The IC50 value is determined from the dose-response curve. A concurrent cell viability assay (e.g., MTT) is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compounds.

Visualizations

Signaling Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Several dammarane-type triterpenoids have been shown to exert their anticancer effects by modulating this pathway.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIP2 PIP2 PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Dammarane Dammarane Triterpenoids Dammarane->PI3K Dammarane->Akt

Caption: PI3K/Akt signaling pathway and points of inhibition by dammarane triterpenoids.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and biological evaluation of dammarane-type triterpenoids from a plant source.

Experimental_Workflow Plant Plant Material Extraction Extraction (e.g., Maceration, Soxhlet) Plant->Extraction Crude Crude Extract Extraction->Crude Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) Crude->Fractionation Fractions Fractions (e.g., n-hexane, EtOAc, n-BuOH) Fractionation->Fractions Chromatography Isolation & Purification (e.g., Column Chromatography, HPLC) Fractions->Chromatography Pure Pure Dammarane Triterpenoids Chromatography->Pure Structure Structure Elucidation (NMR, MS, X-ray) Pure->Structure Bioassay Biological Activity Screening Pure->Bioassay Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Bioassay->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., Griess, ELISA) Bioassay->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassay->Mechanism

Caption: General workflow for isolation and bioactivity screening of dammarane triterpenoids.

References

Unambiguous Stereochemistry: X-ray Crystallography as the Gold Standard for Absolute Configuration of Dammarane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The precise three-dimensional arrangement of atoms in dammarane (B1241002) derivatives, a class of tetracyclic triterpenoids with significant pharmacological potential, is crucial for their biological activity and drug development. While various analytical techniques can provide insights into their structure, single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of their absolute configuration. This guide provides a comparative overview of X-ray crystallography against other methods, supported by experimental data for key dammarane derivatives.

The determination of the absolute configuration of chiral molecules is a critical step in natural product chemistry and drug discovery. For complex molecules like dammarane derivatives, which possess multiple chiral centers, an erroneous stereochemical assignment can lead to misinterpretation of structure-activity relationships and potentially hinder therapeutic development. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Electronic Circular Dichroism (ECD) are valuable tools, X-ray crystallography offers direct and unequivocal evidence of the absolute stereostructure.

Comparative Analysis of Methods

MethodPrincipleAdvantagesLimitations
X-ray Crystallography Diffraction of X-rays by a single crystalProvides the complete 3D structure, including absolute configuration, with high precision.[1][2] The Flack parameter provides a reliable indicator of the correctness of the assigned absolute structure.[3][4]Requires a high-quality single crystal of sufficient size, which can be challenging to obtain.[5]
NMR Spectroscopy Analysis of nuclear spin transitions in a magnetic fieldProvides detailed information about the connectivity and relative stereochemistry of a molecule.Determination of absolute configuration is often indirect, relying on chiral derivatizing agents or comparison with known compounds.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized lightSensitive to the stereochemistry of chiral molecules and can be used to assign absolute configuration by comparing experimental and calculated spectra.The accuracy of the assignment depends heavily on the quality of the theoretical calculations and the presence of suitable chromophores. For some dammarane derivatives, the absolute configurations were assessed via ECD analyses.[6][7]

Case Studies: Absolute Configuration of Dammarane Derivatives by X-ray Crystallography

To illustrate the power of X-ray crystallography, we present crystallographic data for two representative dammarane derivatives: Ginsenoside Compound K and a dammarane-type triterpenoid (B12794562) isolated from Gynostemma pentaphyllum.

Crystallographic Data Summary
ParameterGinsenoside Compound KDammarane Triterpenoid from G. pentaphyllum
Chemical Formula C₃₆H₆₂O₈·4H₂OC₃₀H₄₈O₃
Crystal System MonoclinicMonoclinic
Space Group P2₁C2
a (Å) 12.133(2)35.515(2)
b (Å) 6.258(1)6.758(1)
c (Å) 26.131(5)11.116(1)
β (˚) 98.43(3)97.59(1)
Volume (ų) 1964.3(7)2644.6(8)
Z 24
Flack Parameter Not explicitly reported, but the structure was unambiguously determined.[8][9]Not explicitly reported, but the structure was unambiguously determined.[6]

Experimental Protocols

The successful application of X-ray crystallography for the determination of the absolute configuration of dammarane derivatives relies on a meticulous experimental workflow.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals. For dammarane derivatives, a common method is slow evaporation from a suitable solvent or solvent mixture.

  • Ginsenoside Compound K: Single crystals were obtained by slow evaporation from a methanol-water solution.

  • Dammarane Triterpenoid from G. pentaphyllum: Colorless crystals were grown from a methanol (B129727) solution.

X-ray Data Collection

A single crystal of appropriate size (typically 0.1-0.4 mm) is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Cu Kα or Mo Kα radiation), and the diffraction pattern is recorded as the crystal is rotated. Data collection is often performed at low temperatures (e.g., 113 K or 293 K) to minimize thermal vibrations and improve data quality.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined by least-squares methods to improve the fit between the calculated and observed diffraction data. The final step in confirming the absolute configuration for non-centrosymmetric space groups is the calculation and refinement of the Flack parameter. A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one.[3][4]

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and the logical basis for absolute configuration determination using X-ray crystallography.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination Isolation Isolation & Purification of Dammarane Derivative Crystallization Crystallization (Slow Evaporation) Isolation->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray_Diffraction X-ray Diffraction Data Collection Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Absolute_Config Absolute Configuration Confirmation (Flack Parameter) Structure_Refinement->Absolute_Config

Experimental workflow for absolute configuration determination.

flack_parameter_logic cluster_friedels_law Anomalous Dispersion cluster_refinement Structure Refinement cluster_flack_parameter Flack Parameter Calculation Anomalous_Scattering Anomalous Scattering (Presence of Heavy Atoms or Sufficiently Accurate Data) Friedels_Law_Breakdown Breakdown of Friedel's Law (I(hkl) ≠ I(-h-k-l)) Anomalous_Scattering->Friedels_Law_Breakdown Refinement Least-Squares Refinement Friedels_Law_Breakdown->Refinement Model_A Initial Model (Enantiomer A) Model_A->Refinement Model_B Inverted Model (Enantiomer B) Model_B->Refinement Flack_Calculation Calculate Flack Parameter (x) Refinement->Flack_Calculation Flack_Value x ≈ 0 ? Flack_Calculation->Flack_Value Correct_Config Absolute Configuration = Model A Flack_Value->Correct_Config Yes Inverted_Config Absolute Configuration = Model B Flack_Value->Inverted_Config No (x ≈ 1)

Logical flow for absolute configuration confirmation.

Conclusion

For researchers, scientists, and drug development professionals working with dammarane derivatives, X-ray crystallography provides the most reliable and direct method for determining absolute configuration. The detailed three-dimensional structural information obtained is invaluable for understanding biological activity, guiding synthetic efforts, and ensuring the intellectual property of novel compounds. While other spectroscopic methods serve as important complementary techniques, the unambiguous nature of a well-refined crystal structure, validated by the Flack parameter, solidifies X-ray crystallography as the gold standard in stereochemical analysis.

References

Assessing the Therapeutic Index: A Comparative Analysis of 20S,24R-Epoxydammar-12,25-diol-3-one and Its Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative therapeutic potential of 20S,24R-Epoxydammar-12,25-diol-3-one and its parent dammarane (B1241002) saponins (B1172615), protopanaxadiol (B1677965) and protopanaxatriol (B1242838).

The pursuit of novel anticancer agents with improved safety and efficacy profiles is a cornerstone of modern drug discovery. Dammarane-type triterpenoid (B12794562) saponins, primarily derived from Panax ginseng, have garnered significant attention for their diverse pharmacological activities, including potent antitumor effects. This guide provides a comparative assessment of the therapeutic index of a specific metabolite, this compound, against its parent compounds, 20(S)-protopanaxadiol (PPD) and 20(S)-protopanaxatriol (PPT).

A critical metric in drug development, the therapeutic index (TI), quantifies the relative safety of a drug by comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide synthesizes the available preclinical data on the cytotoxicity and efficacy of these compounds to provide a preliminary assessment of their therapeutic potential.

It is important to note that a definitive calculation of the therapeutic index for these compounds is currently hampered by the lack of publicly available in vivo acute toxicity data (LD50 values). The information presented herein is based on in vitro cytotoxicity (IC50) and in vivo efficacy studies, which provide a foundational understanding but are not sufficient to establish a clinical therapeutic index.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data on the cytotoxic and anti-tumor activities of 20(S)-protopanaxadiol (PPD) and 20(S)-protopanaxatriol (PPT). No specific cytotoxicity or efficacy data for this compound was identified in the reviewed literature, highlighting a significant gap in current research.

Table 1: In Vitro Cytotoxicity (IC50) of Protopanaxadiol (PPD) and Protopanaxatriol (PPT) Against Various Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
20(S)-Protopanaxadiol (PPD)Human Colon Cancer (HCT-116)~10-15[1]
20(S)-Protopanaxadiol (PPD)Human Hepatocellular Carcinoma (HepG2)Not specified, effective at 5-20 µM[2]
20(S)-Protopanaxadiol (PPD)Human Breast Cancer (MCF-7)>60[3]
20(S)-Protopanaxadiol (PPD)Human Endometrial Cancer (HEC-1A)3.5[4]
20(S)-Protopanaxatriol (PPT)Human Myeloid Leukemia (HL-60)16

Note: IC50 values can vary depending on the assay conditions and cell line used. This table provides a representative range based on available data.

Table 2: In Vivo Anti-Tumor Efficacy of Protopanaxadiol (PPD)

CompoundAnimal ModelCancer TypeDosageTumor Growth InhibitionReference
20(S)-Protopanaxadiol (PPD)Athymic nude miceHuman Colon Cancer (HCT-116 xenograft)30 mg/kg, i.p., every 2 days for 3 weeksSignificant reduction in tumor size[1]
20(S)-Protopanaxadiol (PPD)Athymic nude miceHuman Colon Cancer (HCT-116 xenograft)25 and 50 mg/kg~35% and ~50% inhibition, respectively, after 30 days[5]
20(S)-Protopanaxadiol (PPD)BALB/c nude miceHuman Breast Cancer (MCF-7 xenograft)100 mg/kgPartial reduction in tumor volume[6]
20(S)-Protopanaxadiol (PPD)Athymic miceHuman Endometrial Cancer (HEC-1A xenograft)80 mg/kg, s.c., 3 times/week for 17 days18% inhibition[4]

Note: Efficacy data is presented as reported in the respective studies. Direct comparison requires standardized experimental conditions.

Experimental Protocols

To facilitate further research and enable a more direct comparison, detailed methodologies for key experiments are provided below.

Determination of In Vitro Cytotoxicity (IC50) by MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound, PPD, PPT) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Determination of In Vivo Acute Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of a compound in an animal model.

Materials:

  • Healthy, young adult rodents (e.g., mice or rats) of a specific strain

  • Test compounds

  • Vehicle for administration (e.g., saline, corn oil)

  • Appropriate administration equipment (e.g., gavage needles, syringes)

Procedure (Following OECD Guideline 423 - Acute Oral Toxicity - Acute Toxic Class Method):

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least 5 days before the experiment.

  • Dosing: Administer the test compound orally to a group of animals (typically 3 animals of the same sex) at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals closely for mortality and clinical signs of toxicity for the first few hours after dosing and then periodically for 14 days. Record body weight changes.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, dose a new group of animals at the next higher dose level.

    • If mortality is observed, the experiment is repeated with a new group at the same or a lower dose level to confirm the result.

  • Data Analysis: The LD50 is determined based on the dose at which mortality is observed, according to the OECD guideline's classification system.

Mandatory Visualization

Signaling Pathways

The anticancer effects of protopanaxadiol and protopanaxatriol are mediated through the modulation of various signaling pathways, primarily leading to apoptosis and cell cycle arrest.

PPD_Signaling_Pathway cluster_upstream Upstream Targets cluster_downstream Downstream Effects PPD Protopanaxadiol (PPD) MLK3 MLK3 PPD->MLK3 activates PI3K PI3K PPD->PI3K inhibits MAPK_ERK MAPK/ERK PPD->MAPK_ERK inhibits NF_kB NF-κB PPD->NF_kB inhibits JNK JNK MLK3->JNK activates AKT AKT PI3K->AKT Apoptosis Apoptosis JNK->Apoptosis MAPK_ERK->Apoptosis mTOR mTOR AKT->mTOR CellCycleArrest Cell Cycle Arrest (G1) mTOR->CellCycleArrest NF_kB->Apoptosis

Caption: Protopanaxadiol (PPD) signaling pathways.

PPT_Signaling_Pathway cluster_pathway Akt/mTOR Pathway cluster_effects Cellular Effects PPT Protopanaxatriol (PPT) Akt Akt PPT->Akt inhibits mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Apoptosis Apoptosis mTOR->Apoptosis

Caption: Protopanaxatriol (PPT) signaling pathway.

Experimental Workflow

The following workflow outlines the key steps in assessing the therapeutic index of a novel compound.

Therapeutic_Index_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_calculation Therapeutic Index Calculation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Determine IC50 Efficacy_in_vitro In Vitro Efficacy Models (e.g., 3D spheroids) Cytotoxicity->Efficacy_in_vitro Toxicity Acute Toxicity Studies (e.g., OECD 423) Determine LD50 Efficacy_in_vitro->Toxicity Efficacy_in_vivo In Vivo Efficacy Models (e.g., Xenografts) Toxicity->Efficacy_in_vivo TI Therapeutic Index (TI) = LD50 / ED50 Toxicity->TI Efficacy_in_vivo->TI

Caption: Experimental workflow for therapeutic index assessment.

Conclusion and Future Directions

The available evidence suggests that protopanaxadiol and protopanaxatriol possess significant anti-cancer properties, mediated through the induction of apoptosis and cell cycle arrest via various signaling pathways. However, a direct comparative assessment of their therapeutic indices, and that of their metabolite this compound, is not currently possible due to a lack of critical data.

Specifically, the following research is imperative:

  • In vitro cytotoxicity and efficacy studies of this compound are required to establish its baseline anti-cancer activity.

  • In vivo acute toxicity studies (LD50 determination) for all three compounds are essential for a quantitative calculation of their therapeutic indices.

  • Direct, head-to-head comparative in vivo efficacy studies under standardized conditions would provide a more robust assessment of their relative therapeutic potential.

  • Elucidation of the signaling pathways modulated by this compound will provide crucial insights into its mechanism of action.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of these dammarane saponins as safe and effective therapeutic agents for the treatment of cancer. This guide serves as a foundational resource to direct these future research endeavors.

References

Safety Operating Guide

Proper Disposal Procedures for 20S,24R-Epoxydammar-12,25-diol-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of specialized chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for 20S,24R-Epoxydammar-12,25-diol-3-one, a dammarane-type triterpenoid.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is required, treating it as a potentially hazardous substance. This guidance is based on the general safety protocols for epoxy compounds and the known biological activities of similar dammarane (B1241002) triterpenoids.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the potential hazards. Dammarane triterpenoids are under investigation for their cytotoxic properties, suggesting that this compound may be biologically active. Therefore, appropriate personal protective equipment (PPE) is mandatory at all times.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of the compound or solvents.
Hand Protection Nitrile gloves.Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.
Body Protection A lab coat, long sleeves, and closed-toe shoes. For larger quantities, consider disposable coveralls.Minimizes the risk of skin exposure.
Respiratory A respirator with organic vapor cartridges may be necessary for large quantities or in poorly ventilated areas to avoid inhaling any fumes.Protects against potential respiratory irritation from vapors or aerosols, especially if heated.

Step-by-Step Disposal Protocol

This protocol outlines the approved methods for the disposal of this compound in a laboratory setting. Adherence to institutional and local regulations is essential.

1. Waste Identification and Segregation:

  • Uncured Compound: Any unused or residual this compound in its original, uncured state must be treated as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with the uncured compound, including gloves, pipette tips, and empty containers, should also be disposed of as hazardous waste.

  • Cured Compound: If the compound has been fully cured (polymerized), it is generally considered a non-hazardous solid waste. However, verification of complete curing is critical.

2. Disposal of Uncured this compound:

  • Do not pour down the drain or dispose of in regular trash.

  • Collect all uncured waste, including contaminated disposables, in a designated, leak-proof hazardous waste container.

  • The container must be clearly labeled with the chemical name ("this compound") and a hazardous waste sticker.

  • Store the waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.

3. On-Site Neutralization (Curing) of Small Residual Amounts:

  • For small quantities of leftover uncured compound, it is often recommended to mix it with a compatible curing agent to solidify it into a non-hazardous material.[1]

  • Caution: This process can be exothermic and release fumes. Perform this in a well-ventilated fume hood.

  • Once the mixture has fully cured and cooled, it can typically be disposed of as non-hazardous solid waste.[1][2][3] Always confirm with your local regulations.

4. Decontamination of Labware:

  • Reusable labware should be decontaminated promptly.

  • Rinse with a suitable solvent (e.g., acetone, followed by isopropyl alcohol) in a fume hood.

  • Collect the solvent rinsate as hazardous waste.

  • Wash the labware with soap and water after solvent rinsing.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a hazardous waste container.

  • Clean the spill area with a suitable solvent and then with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound is_cured Is the material fully cured? start->is_cured uncured_waste Treat as Hazardous Waste is_cured->uncured_waste No cured_waste Treat as Non-Hazardous Solid Waste is_cured->cured_waste Yes collect_hazardous Collect in a labeled, sealed hazardous waste container. uncured_waste->collect_hazardous dispose_solid Dispose of in regular solid waste stream (confirm local regulations). cured_waste->dispose_solid contact_ehs Arrange for pickup by Environmental Health & Safety (EHS). collect_hazardous->contact_ehs

Disposal Decision Workflow

Regulatory Compliance

It is the responsibility of the end-user to ensure that all waste is disposed of in accordance with local, state, and federal regulations.[1][4] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the disposal of hazardous waste. Consult your institution's EHS department for specific guidance and to ensure full compliance.

By following these procedures, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.

References

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20S,24R-Epoxydammar-12,25-diol-3-one
Reactant of Route 2
20S,24R-Epoxydammar-12,25-diol-3-one

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